| Pathway Stage / Component | Key Enzymes / Genes | Cellular Location & Expression | Notes / Unknowns |
|---|---|---|---|
| General Sesquiterpene Lactone Pathway | |||
| Initial Step (MVA Pathway) | Enzymes of the Mevalonate pathway | Cytoplasm | Produces universal terpenoid precursor FPP [1] |
| First Committed Step | Germacrene A Synthase (GAS), specifically CcGAS [2] [3] | Glandular trichomes; High in mature leaves [3] | Converts FPP to (+)-germacrene A [2] |
| Oxidation Steps | Germacrene A Oxidase (CcGAO) and Costunolide Synthase (CcCOS) (Cytochrome P450s) [3] | Glandular trichomes [3] | Convert germacrene A to costunolide [3] |
| Final Steps to Cynaropicrin | Multiple, yet uncharacterized enzymes [1] [3] | -- | Conversion from costunolide/guai- anolide to this compound is not fully mapped [1] |
| Key Regulatory Factors | |||
| Tissue Specificity | -- | Highest in leaf trichomes; Low in roots/stems; Decreases in flower receptacles during development [3] | Accumulation is highly tissue-specific [3] |
| Spatial Organization | CcGAS, CcGAO, CcCOS found in cytoplasm [3] | -- | Suggests pathway coordination without chloroplast/mitochondria sequestration [3] |
The following diagram illustrates the core established pathway and its localization within the plant.
> The established core pathway for this compound biosynthesis occurs within the glandular trichomes of leaves, beginning with the universal precursor FPP and proceeding through key enzymatic steps, though the final conversion stages remain uncharacterized.
For researchers aiming to study this pathway, here are the key methodologies derived from recent studies.
While the initial steps are clear, the complete biosynthetic pathway for this compound is not yet fully elucidated. The most significant knowledge gap lies in the later-stage enzymes that convert costunolide into the final guaianolide structure of this compound [1] [3]. Identifying these enzymes and regulators through advanced transcriptomics and functional genomics remains a key area for future research.
Cynaropicrin is a prominent sesquiterpene lactone of the guaianolide type, characterized by a 5-7-5 fused tricyclic skeleton, six stereocenters, and a reactive γ-butyrolactone ring that is crucial for its diverse biological activities [1]. First isolated in 1960 from the artichoke (Cynara scolymus L.), it is now recognized as a major chemotaxonomic marker for plants within the Cynara genus [1]. This compound is responsible for approximately 80% of the characteristic bitter taste of artichoke, attributed to its activation of bitter sensory receptors (hTAS2R46) in the human gustatory system [2] [1].
The primary natural source of this compound is the species Cynara cardunculus L., an ancient herbaceous perennial crop native to the Mediterranean basin. This species encompasses three main botanical varieties which are all potential sources of the compound:
Within these plants, this compound is predominantly found in the leaf material, where sesquiterpene lactones are most concentrated, though it is also present in other aerial parts [3] [2]. The biosynthesis of this compound in C. cardunculus has been traced to the enzyme (+)-germacrene A synthase, the first dedicated enzyme in the pathway responsible for producing this bitter sesquiterpene lactone [2].
The concentration of this compound within Cynara cardunculus is influenced by numerous factors, including the specific plant part, harvest time, agricultural practices, and the genetic cultivar used. Understanding this distribution is critical for optimizing extraction protocols and selecting appropriate raw material for research and development.
Table 1: this compound Content in Different Plant Parts and Extracts
| Plant Material / Extract | This compound Content | Context & Notes | Source |
|---|---|---|---|
| Artichoke Leaves | 0.44 – 1.6% (of dry weight) | General reported range for leaves. | [3] |
| Artichoke Stems | 0.36 mg/g (dry weight) | In stem powder used for functional bread enrichment. | [2] |
| Artichoke By-products | Varies significantly | External bracts and leaves, often considered waste, are rich sources. | [5] |
| Crude Aqueous Leaf Extract | Major constituent (NMR analysis) | Identified as a principal component via spectroscopic analysis. | [3] |
| Optimized Pressurized Liquid Extraction (PLE) | High yield in 10 minutes | Yield surpasses traditional Soxhlet by ~28%; no defatting required. | [6] |
The data indicates that leaves represent the most concentrated source of this compound, making them the primary target for industrial extraction. Furthermore, agricultural and processing by-products like stems and external bracts, which constitute 60-85% of the plant's biomass, present a valuable and sustainable source for large-scale this compound recovery [5].
Efficient extraction is fundamental to the study and application of this compound. The following section details established methodologies, from traditional approaches to advanced techniques.
The following workflow diagram illustrates the key steps in a generalized protocol for obtaining and analyzing this compound from C. cardunculus:
This compound exhibits a remarkably wide spectrum of biological activities, making it a compelling candidate for therapeutic development. Its pharmacological profile is largely attributed to the presence of an α,β-unsaturated carbonyl system in the γ-butyrolactone ring, which can readily form covalent bonds with thiol groups in biological targets.
Table 2: Key Biological Activities and Experimental Evidence for this compound
| Pharmacological Activity | Experimental Model/Context | Key Findings & Proposed Mechanism | Source |
|---|---|---|---|
| Anti-Hepatitis C Virus (HCV) | In vitro against all HCV genotypes. | EC₅₀ in low micromolar range. Pan-genotypic cell-entry inhibitor; blocks cell-free and cell-cell transmission. | [1] |
| Anti-Hyperlipidemic | Olive oil-loaded mice model. | Suppressed serum triglyceride elevation, potentially via suppression of gastric emptying. | [1] |
| Anti-Tumor & Cytotoxic | Human macrophage (U937), eosinophil (Eol-1), and Jurkat T leukocyte cell lines. | Induces apoptosis and cell cycle arrest at G1/S phase. Mechanism involves ROS and proteolytic cleavage of PKCδ. | [1] |
| Anti-Inflammatory | Various in vitro models. | Suppresses NF-κB activation pathway. Inhibits CD98- and CD29-induced homotypic aggregation (IC₅₀ ~3 μM). | [3] [1] |
| Anti-Photoaging | UVB-irradiated normal human keratinocytes. | Activates AhR–Nrf2–Nqo1 pathway, reducing ROS and inflammatory cytokines. | [3] |
| Antioxidant & Antigenotoxic | In vitro antioxidant assays; H₂O₂-induced DNA damage model. | Scavenges physiologically relevant ROS/RNS; protects DNA against oxidative damage. | [3] |
| Antifeedant & Allelopathic | Ecological and agricultural studies. | Contributes to plant defense and allelopathic interactions (e.g., inhibits root growth in other plants). | [4] [1] |
The anti-HCV activity is particularly noteworthy. This compound acts during the early steps of the viral lifecycle, efficiently inhibiting infection by all major HCV genotypes (1a, 1b, 2b, 3a, 4a, 5a, 6a, and 7a) and blocking both virus particle dissemination and direct cell-to-cell spread, which is a challenging target for antiviral therapies [1].
Furthermore, its anti-inflammatory properties are mediated through multiple pathways, most notably the suppression of the central NF-κB signaling cascade, which plays a pivotal role in chronic inflammatory diseases [3] [1].
The broad pharmacological profile of this compound is underpinned by its interactions with specific molecular targets and signaling pathways. The anti-HCV and anti-inflammatory activities are particularly well-characterized.
The following diagram illustrates the multi-step mechanism by which this compound exerts its potent anti-HCV activity, from initial cell entry to downstream effects on viral replication:
This diagram highlights this compound's unique position as a pan-genotypic HCV entry inhibitor. By targeting the very first step of infection and also preventing cell-to-cell spread, it acts as a formidable barrier to viral establishment and propagation [1]. Concurrently, its interference with the NF-κB pathway underscores its potential as a broad-spectrum anti-inflammatory agent, which may be beneficial in treating virus-induced chronic inflammation and other inflammatory pathologies [3] [1].
This compound, primarily sourced from Cynara cardunculus, is a highly versatile sesquiterpene lactone with a promising pharmacological profile. Its broad-spectrum activities—including outstanding anti-HCV, anti-inflammatory, anti-hyperlipidemic, and cytotoxic properties—coupled with its favorable molecular structure that adheres to the rule of five, make it an excellent candidate for further drug development [1].
Future research should focus on several key areas:
The activation of bitter taste receptors by cynaropicrin follows a well-defined GPCR signaling cascade. The process begins when this compound binds to the hTAS2R46 receptor on the cell membrane [1].
The diagram below illustrates this signal transduction pathway.
In ectopic tissues (outside the taste buds), this pathway can lead to different physiological outcomes, such as muscle relaxation, as observed in human skeletal muscle cells where hTAS2R46 activation counteracted acetylcholine-induced contraction [1].
The intensity of the bitter taste of this compound is directly related to its specific molecular structure.
| Structural Modification | Effect on Bitterness |
|---|---|
| Loss of exo-methylene groups | Markedly reduced |
| Opening of the lactone ring | Markedly reduced |
| Increase in overall molecular polarity | Decreased |
To investigate this compound's interaction with bitter taste receptors, you can employ the following established methodologies.
The workflow for a typical study integrating these protocols is summarized below.
The activation of TAS2Rs by this compound has significant implications beyond taste perception, due to the widespread expression of these receptors in extra-oral tissues [1].
The knowledge of artichoke's health benefits dates back to the 4th century B.C., but research into its chemical composition began in earnest in the first half of the 20th century [1]. The key milestones in its discovery are summarized below.
| Date | Event | Key Researchers/Entity |
|---|---|---|
| Early 1950s | Isolation of cynarin from artichoke leaves. | - |
| 1959/1960 | First isolation of cynaropicrin from leaves of Cynara scolymus L. (artichoke) [2] [1]. | Researchers at the Czechoslovak Academy of Sciences [1]. |
| Subsequent Research | Identification as a chemotaxonomic marker of artichoke; accounts for ~80% of its bitter taste [2] [1]. | - |
The initial isolation of this compound was challenging. The first researchers encountered difficulties obtaining it in a crystalline form, a problem later attributed to its tendency to readily polymerize [1].
This compound has a complex structure and specific physical properties that underpin its biological activity and potential as a drug candidate.
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Registry Number | 35730-78-0 [3] |
| Molecular Formula | C19H22O6 [2] [3] |
| Molecular Weight | 346.37 g/mol [3] |
| Chemical Structure | Sesquiterpene lactone of the guaianolide type with a 5-7-5 fused tricyclic skeleton, six stereocenters, and a γ-butyrolactone ring [2]. |
| Key Pharmacophore | The γ-butyrolactone ring is crucial for its biological activities [2]. |
| Solubility | Soluble in water, which is favorable for developing therapeutic injections [2] [1]. |
| Rule of Five | No violations, indicating it has good drug-like properties [2] [1]. |
The γ-butyrolactone ring contains an α,β-unsaturated carbonyl group, which allows this compound to act as a Michael acceptor. This enables it to react with thiol groups in proteins and biological molecules like glutathione, a key mechanism behind many of its effects [2] [1] [4].
This compound exhibits a wide range of pharmacological properties. Its most promising activities and the underlying molecular mechanisms are detailed below.
| Biological Activity | Proposed Mechanism of Action | Experimental Evidence (Selected) |
|---|---|---|
| Anti-Hepatitis C Virus (HCV) | Acts as a pan-genotypic cell-entry inhibitor, blocking both cell-free virus diffusion and direct cell-cell transmission [2]. | In vitro studies showed activity against HCV genotypes 1a, 1b, 2b, 3a, 4a, 5a, 6a, and 7a, with EC50 values in the low micromolar range (average 0.8 µM) [2] [1]. |
| Anti-Tumor & Cytotoxic | Induces apoptosis through multiple pathways: ROS generation, JNK/p38 MAPK activation, cell cycle arrest (G2/M phase), caspase activation, and modulation of Bcl-2 family proteins [5]. It also inhibits pro-survival pathways like c-Myc, STAT3, AKT, and ERK1/2 [6] [4]. | • Induced apoptosis in oxaliplatin-resistant colorectal cancer (CRC) HCT116 cells [5]. • Cytotoxicity against multiple myeloma (MM) cell lines (e.g., IC50 of 1.8 µM for AMO1 cells) [6]. • Inhibited tumor growth in T-ALL xenograft zebrafish models [6]. | | Anti-Inflammatory | Suppresses the key pro-inflammatory NF-κB pathway and inhibits production of inflammatory mediators like TNF-α and nitric oxide [2]. | Inhibited TNF-α release from lipopolysaccharide-stimulated murine macrophage RAW264.7 cells (IC50 = 8.24 µM) [2] [3]. | | Anti-Hyperlipidemic | Suppresses serum triglyceride elevation, potentially through the inhibition of gastric emptying [2] [1]. | Showed potent activity in olive oil-loaded mice; the exo-methylene moiety in the lactone ring is essential for this effect [2]. | | Antibacterial & Anti-Parasitic | Irreversibly inhibits the bacterial enzyme MurA via Michael addition, stopping peptidoglycan biosynthesis [1]. Lowers intracellular glutathione in parasites, leading to apoptosis [2] [1]. | Demonstrated in vivo activity against Trypanosoma brucei [2] [3]. |
Here is a visual summary of the multi-targeted anticancer mechanisms of this compound, particularly its role in inducing apoptosis:
Figure 1: Simplified overview of key anticancer mechanisms of this compound, highlighting the induction of apoptosis through ROS generation and disruption of pro-survival signals.
The following methodology is based on a 2025 study investigating this compound's effect on oxaliplatin-resistant colorectal cancer (CRC) cells [5]. This protocol provides a clear example of how to evaluate its efficacy in vitro.
1. Cell Culture and Treatment
2. Assessment of Cell Viability (MTT Assay)
3. Analysis of Apoptosis by Flow Cytometry
4. Detection of Intracellular Reactive Oxygen Species (ROS)
5. Western Blot Analysis
Traditional extraction methods are being replaced by more efficient and sustainable techniques. The table below compares two advanced methods using alternative solvents.
| Method | Solvent System | Key Steps | Reported Yield | Key Advantages |
|---|
| Deep Eutectic Solvents (DES) [7] | Choline chloride-based DES with water (up to 70% water). | 1. Pulsed ultrasonic-assisted extraction. 2. Multiple extraction cycles reusing biomass/solvent. 3. Recovery of this compound by adding water (anti-solvent). | Up to 8.96 wt% (reusing biomass). | Green, sustainable, reduced organic solvent use; high extraction efficiency; allows solvent and compound recovery. | | Surface-Active Ionic Liquids (SAILs) [8] | Aqueous solutions of cationic SAILs (e.g., 1-alkyl-3-methylimidazolium chloride). | 1. Optimized extraction with SAIL/water mixture. 2. Solvent and biomass recycling. 3. Compound recovery via anti-solvent precipitation. | Up to 6.47 wt% (with recycling). | High performance; 65-73.6% recovery of this compound; potential for scalable, sustainable processes. |
The experimental workflow for these green extraction techniques can be summarized as follows:
The following diagram illustrates the key molecular and cellular mechanisms of action of cynaropicrin identified in recent research.
Key pathways and effects of this compound.
The table below consolidates the quantitative data found in the search results related to this compound's bioactivity.
| Activity/Property | Experimental Model | Reported Value / Effect | Citation |
|---|---|---|---|
| Anti-HCV Activity (Pan-genotypic) | In vitro (cell culture) | EC₅₀ in low micromolar range; inhibits cell-free & cell-cell transmission [1] | |
| Cytotoxicity (Anti-tumor) | Human glioblastoma U-87 MG cells | IC₅₀ values at 24, 48, 72 hours; induces ROS, apoptosis, autophagy [2] | |
| Cytotoxicity (Anti-tumor) | Human gastric adenocarcinoma (AGS) cells | IC₅₀ = 0.68 μg/mL; inhibits proliferation & induces apoptosis [1] | |
| Anti-hyperlipidemic | Olive oil-loaded mice | Suppresses serum triglyceride elevation; suppresses gastric emptying [1] | |
| Major Source | Globe artichoke (C. scolymus) | Contributes ~80% to characteristic bitter taste [1] [3] |
Here are the methodologies for some core experiments cited in the search results, which could serve as a reference for your own research.
Cell Culture and Cytotoxicity (IC₅₀) Assay: The protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on glioblastoma cells involved several steps [2]:
Analysis of Intracellular Reactive Oxygen Species (ROS): The detection of this compound-induced oxidative stress was performed as follows [2]:
Anti-hyperlipidemic Activity Model: The in vivo model used to demonstrate this compound's effect on lipid metabolism was described as follows [1]:
The current research landscape indicates that while the pharmacological potential of this compound is significant, there are critical gaps that need to be addressed for its development as a therapeutic agent [1].
The tables and description above provide a summary; the following sections delve into the experimental details and interconnections of these pathways.
A primary mechanism of Cynaropicrin is the induction of oxidative stress, which subsequently triggers programmed cell death.
This ROS-dependent apoptotic pathway can be visualized as follows, integrating the key steps from stimulus to cell death:
Diagram 1: this compound induces apoptosis through a ROS-mediated mitochondrial pathway.
This compound directly targets several critical signaling hubs that drive cancer cell survival and proliferation.
The following diagram illustrates the major signaling pathways disrupted by this compound, leading to diverse cell fates:
Diagram 2: this compound disrupts multiple pro-survival pathways and induces alternative cell death mechanisms.
For researchers aiming to validate these mechanisms, the following summarizes the key methodologies from the cited literature.
| Assay Objective | Detailed Protocol Summary | Key Reagents & Inhibitors |
|---|---|---|
| Cell Viability (IC₅₀) | Seed 5-10 x 10³ cells/well in a 96-well plate. Treat with this compound for 24-72h. Add MTT reagent (5 mg/mL) or resazurin for 2-4h. Measure absorbance/fluorescence [1] [2] [6]. | MTT, Resazurin, DMSO (solvent). |
| Apoptosis Detection | Harvest ~1x10⁶ cells after treatment. Resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze with flow cytometry within 1h [1] [4]. | FITC Annexin V Apoptosis Detection Kit, Flow cytometer. |
| ROS Measurement | Seed cells and treat. Incubate with 5-10 µM DCF-DA (general ROS) or MitoSOX Red (mtROS) in serum-free media for 30 min at 37°C. Wash with PBS. Analyze fluorescence via flow cytometry or microscopy [1] [3]. | DCF-DA, MitoSOX Red, N-acetylcysteine (NAC, 3-4 mM as ROS inhibitor). |
| Mitochondrial Membrane Potential (MMP) | Treat cells and incubate with 2 µM JC-1 dye for 20-30 min at 37°C. Analyze by flow cytometry or fluorescence microscopy. A decrease in red/green fluorescence ratio indicates MMP loss [3] [2]. | JC-1 Dye. |
| Cell Cycle Analysis | Fix ~1x10⁶ cells in 70% ethanol at -20°C for >24h. Wash and treat with RNase A. Stain DNA with PI. Analyze DNA content via flow cytometry [1] [6]. | Propidium Iodide (PI), RNase A, Ethanol. |
| Western Blot Analysis | Lyse cells in RIPA or PRO-PREP buffer. Determine protein concentration with BCA assay. Separate 20-40 µg protein by SDS-PAGE. Transfer to PVDF membrane. Block with 5% non-fat milk. Incubate with primary antibody overnight at 4°C, then with HRP-conjugated secondary antibody. Detect with ECL reagent [1] [4]. | Antibodies against: p-JNK, JNK, p-p38, p38, cleaved Caspase-3, Bcl-2, Bax, PARP, PINK1, Parkin, β-Actin. |
| Pathway Inhibition Studies | Pretreat cells with specific inhibitors for 1-3h before adding this compound. Continue incubation for the desired duration and proceed with viability or other assays [1] [3]. | SP600125 (JNK inhibitor, 4 µM), SB203580 (p38 inhibitor, 5 µM), NAC (ROS scavenger, 3-4 mM), Z-VAD-FMK (pan-caspase inhibitor, 4-50 µM). |
The multifaceted mechanism of action of this compound underscores its significant therapeutic potential.
The data on cynaropicrin's stability is limited and comes primarily from a single commercial source. The table below summarizes the key information.
| Property | Reported Value / Advice |
|---|---|
| Molecular Formula | C({19})H({22})O(_{6}) [1] |
| Molecular Weight | 346.37 g/mol [1] |
| Solubility | 50 mg/mL in DMSO [1] |
| Storage | -20°C, protect from light, keep sealed [1] |
| Stock Solution Stability | Recommended to be stored in aliquots in tightly sealed vials and used within 1 month; avoid repeated freeze-thaw cycles. [1] |
This protocol focuses on obtaining this compound from its natural source, which is a precursor to any stability study.
This protocol is cited in multiple studies investigating this compound's effects on cartilage metabolism and can be adapted to monitor the stability of the compound by tracking its bioactivity over time.
The following workflow outlines the key stages of a potential stability and bioactivity assessment protocol, integrating the extraction and analysis methods described above:
The Rule of Five is a foundational concept in drug development for predicting a compound's likelihood of having good oral bioavailability. Cynaropicrin shows promising characteristics as a potential drug candidate based on this analysis and other key properties [1] [2].
| Property | Result/Value | Analysis vs. Rule of 5 Criteria |
|---|---|---|
| Molecular Formula | C₁₉H₂₂O₆ [1] | -- |
| Molecular Weight | 346.38 g/mol [1] | Meets (Criteria: <500 g/mol) |
| Hydrogen Bond Donors (HBD) | 2 (two hydroxyl groups) [1] | Meets (Criteria: ≤5) |
| Hydrogen Bond Acceptors (HBA) | 6 [1] | Meets (Criteria: ≤10) |
| Calculated LogP | Not explicitly stated | -- |
| Violations | 0 [1] [2] | Excellent drug-likeness potential |
| Water Solubility | Soluble in water [1] | Highly favorable for formulation, potentially as therapeutic injections [2]. |
| Key Structural Features | 5-7-5 fused tricyclic skeleton, γ-butyrolactone ring, α,β-unsaturated carbonyl moiety [1] [3] | The unsaturated lactone is a key pharmacophore but can confer reactivity and potential toxicity [1]. |
Accurate quantification of this compound in plant material and extracts is crucial for standardization and research. Here are two validated methodologies:
This absolute quantification method does not require a calibrated standard and is advantageous for novel compounds [4].
This experimental workflow can be visualized as follows:
This protocol describes an optimized extraction to obtain fractions rich in this compound and chlorogenic acid for biological testing [5].
This compound's diverse bioactivities are tightly linked to its unique chemical structure.
The role of the key lactone ring in this compound's mechanism of action is summarized below:
This compound exhibits a broad spectrum of pharmacological activities, making it a multi-target investigative lead.
| Pharmacological Activity | Reported Efficacy (IC₅₀/EC₅₀) | Proposed Mechanism of Action |
|---|---|---|
| Anti-Hepatitis C Virus (HCV) | EC₅₀: 0.4 - 1.4 µM (avg. 0.8 µM) across 8 genotypes [1] [3] | Inhibits viral entry and cell-cell transmission during the early steps of the HCV lifecycle [3] [2]. |
| Anticancer / Cytotoxic | Variable IC₅₀: 0.068 - 8.7 µg/ml on leukocyte cancer lines [1]. | Induces apoptosis via ROS generation and PKCδ cleavage; inhibits STAT3 signaling; suppresses adhesion molecules CD29/CD98 [1] [3]. |
| Anti-inflammatory | IC₅₀: 2.98 µM (CD98) and 3.46 µM (CD29) inhibition [3]. | Inhibits NF-κB activation pathway; suppresses production of TNF-α, nitric oxide, and lymphocyte proliferation [1] [6]. |
| Antitrypanosomal | Active against T. brucei rhodesiense [1]. | Depletes trypanothione and inhibits ornithine decarboxylase via Michael addition [1]. |
| Antibacterial | N/A | Irreversibly inhibits MurA enzyme, disrupting bacterial cell wall synthesis [1]. |
| Anti-hyperlipidemic | Active in vivo (mouse model) [3]. | Suppresses gastric emptying and serum triglyceride elevation [1] [3]. |
Cynaropicrin is a prominent sesquiterpene lactone, primarily found in the leaves of Cynara cardunculus (cardoon), and is known for its notable antitumoral, anti-inflammatory, and anti-feedant biological activities [1] [2]. Its extraction is of significant interest for pharmaceutical and agro-food applications. Traditional extraction methods, such as soxhlet and maceration, are often characterized by long extraction times, high solvent consumption, and elevated energy costs [1].
Ultrasound-Assisted Extraction (UAE) has emerged as a superior green extraction technology. Its efficiency is attributed to acoustic cavitation, which generates intense shear forces, leading to the disruption of plant cell walls, enhanced penetration of the solvent, and improved mass transfer of intracellular compounds into the solvent [1]. This protocol details the optimization of UAE for this compound, demonstrating its ability to achieve higher yields with lower environmental impact compared to conventional techniques [1] [3].
The optimization of UAE is critical for maximizing this compound yield and process efficiency. A Box-Behnken Design (BBD) with Response Surface Methodology (RSM) has been successfully employed to model and optimize the key independent variables [1] [3]. The table below summarizes the effects of these parameters and their optimized values.
Table 1: Summary of Key Parameters for UAE of this compound
| Parameter | Effect on Extraction | Optimal Range/Value | Additional Notes |
|---|---|---|---|
| Solid/Liquid (S/L) Ratio | Lower ratios (higher solvent volume) generally increase yield but reduce concentration and eco-efficiency. | 1/27 (g/mL) [3] | A balance must be struck between high yield and solvent consumption. |
| Ultrasound Amplitude | Directly influences cavitation intensity. Too low minimizes cell disruption; too high may degrade compounds. | 67% (54.3 μm probe amplitude) [1] [3] | Specific to the equipment and probe used. |
| Extraction Temperature | Enhances solubility and mass transfer, but excessive heat can degrade thermolabile compounds. | 44 °C [3] | Provides a balance between extraction kinetics and compound stability. |
| Extraction Mode (Pulsed vs. Continuous) | Pulsed mode significantly reduces energy consumption and probe erosion while maintaining yield. | Duty Cycle of 25% (e.g., 5 s on, 15 s off) [1] | Leads to a 45% reduction in energy consumption per gram of this compound extracted [1]. |
| Solvent | Ethanol is effective and greener than chlorinated solvents (e.g., dichloromethane). | Ethanol (>99.8%) [1] | A green alternative with high efficiency for this compound [1]. |
The interactions between these variables are complex. The RSM model developed by Brás et al. predicted optimal conditions (S/L ratio of 1/27, amplitude of 67%, temperature of 44 °C) to yield 23.99 mg this compound/g dry weight (DW) and a concentration of 192.23 mg/g extract [3].
Sample Preparation:
Extraction Setup:
Ultrasonication:
Separation and Collection:
The following diagram illustrates the logical workflow of the UAE process and the relationships between key parameters.
While UAE is highly effective, other extraction methods are also used. The table below provides a comparative overview.
Table 2: Comparison of this compound Extraction Methods
| Extraction Method | Key Advantage | Key Limitation | Reported this compound Yield |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Rapid, high efficiency, low energy (especially pulsed mode), green solvents. | Optimization of multiple parameters required; potential for compound degradation at high power. | ~24 mg/g DW [3] |
| Ionic Liquid (IL) Aqueous Solution | High selectivity, tunable properties, high yield. | Higher solvent cost, complex recovery and recycling process. | 37.3 mg/g DW (6.47 wt%) [2] |
| Conventional Solid-Liquid Extraction | Simple setup, no specialized equipment. | Long extraction time, high solvent consumption, lower efficiency. | Lower than UAE [1] |
| Supercritical CO₂ Extraction | No organic solvent residue, tunable selectivity. | High capital and operating cost, requires co-solvents for good yield. | Low yield without co-solvents [2] |
The optimized UAE protocol detailed in these application notes provides a robust, efficient, and sustainable method for extracting this compound from Cynara cardunculus leaves. The key to success lies in the precise control of parameters—specifically, the use of pulsed ultrasound at a 25% duty cycle, an S/L ratio of 1/27, an amplitude of 67%, and a temperature of 44 °C with ethanol as the solvent. This method significantly enhances yield while reducing environmental impact and operational costs, making it highly suitable for research and development aimed at harnessing the valuable bioactivities of this compound.
Cynaropicrin is a prominent sesquiterpene lactone found abundantly in Cynara cardunculus (cardoon) leaves, representing the most abundant compound within this class with concentrations reaching up to 87 mg/g dry weight in certain varieties. [1] [2] This bioactive compound demonstrates significant pharmacological potential, including anti-inflammatory, anti-proliferative, and anti-photoaging activities, making it a valuable target for pharmaceutical and nutraceutical applications. [1] [2] The growing interest in plant-derived bioactive compounds has prompted the development of efficient extraction methodologies that maximize yield while minimizing energy consumption and environmental impact.
Response Surface Methodology (RSM) is a powerful statistical and mathematical approach for process optimization that enables researchers to evaluate the effects of multiple factors and their interactions on one or more response variables with a reduced number of experimental trials. [3] [4] [5] Originally developed by Box and Wilson in the 1950s, RSM has found widespread application in various scientific fields, particularly in optimization of extraction processes for bioactive compounds from plant materials. [3] [4] This methodology combines experimental design, regression analysis, and optimization techniques to build empirical models that accurately describe process behavior and identify optimal operating conditions.
The application of RSM in optimizing this compound extraction addresses critical challenges in natural product isolation, including the need for green extraction technologies, reduction of energy consumption, and enhancement of extraction yields. By systematically evaluating process parameters, researchers can develop robust extraction protocols that ensure reproducibility and scalability while providing comprehensive understanding of factor interactions that would remain obscured in one-factor-at-a-time approaches.
Response Surface Methodology employs a structured approach to process optimization that begins with clearly defined objectives and response variables. The fundamental concept involves approximating the relationship between independent variables (factors) and dependent variables (responses) using empirical mathematical models, typically first-order or second-order polynomial equations. [3] [4] For this compound extraction optimization, the primary response variables are generally extraction yield (mg this compound/g dry weight plant material) and This compound concentration in the extract (mg this compound/g extract). [6]
The RSM workflow comprises several sequential stages: problem definition and response variable identification, factor screening to determine influential variables, selection of appropriate experimental design, conduction of experiments according to the design matrix, development of response surface models through regression analysis, model adequacy checking using statistical validation, and finally optimization and validation of the resulting models. [3] [4] This systematic approach ensures that all potential factor interactions are captured and that the resulting models provide accurate predictions within the defined experimental space.
For this compound extraction optimization, the Box-Behnken Design (BBD) has proven highly effective. This response surface design requires three levels for each factor (-1, 0, +1) corresponding to low, middle, and high values, and offers the advantage of requiring fewer experimental runs compared to other designs like central composite design, while maintaining the ability to estimate quadratic response surfaces. [6] [2] [4]
In the application to ultrasound-assisted extraction of this compound, a three-factor Box-Behnken Design is typically employed, investigating the following factors and levels:
Table: Box-Behnken Design Factors and Levels for this compound Extraction Optimization
| Factor | Code | Low Level (-1) | Middle Level (0) | High Level (+1) |
|---|---|---|---|---|
| Solid/Liquid Ratio (g/mL) | A | 1/10 | 1/20 | 1/30 |
| Amplitude (%) | B | 50 | 75 | 100 |
| Temperature (°C) | C | 30 | 45 | 60 |
The complete experimental design comprises 15 runs, including 12 factorial points and 3 center points, with the center points providing estimation of experimental error and model curvature detection. [6] [2] The runs should be performed in randomized order to minimize the effects of extraneous variables and ensure statistical validity.
The experimental data obtained from the Box-Behnken Design are fitted to a second-order polynomial model that describes the relationship between the independent variables and the response:
[ Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε ]
Where Y is the predicted response, β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, Xᵢ and Xⱼ are the independent variables, and ε represents the error term. [3] [4]
The developed model's adequacy is evaluated using several statistical measures, including analysis of variance (ANOVA) to determine model significance, lack-of-fit testing to assess model fitness, R² (coefficient of determination) to explain the proportion of variance in the response variable, and adjusted R² to account for the number of predictors in the model. [3] [4] A model is generally considered adequate when it demonstrates statistical significance (p-value < 0.05), non-significant lack-of-fit (p-value > 0.05), R² > 0.9, and adequate precision (signal-to-noise ratio) greater than 4. [4]
Plant Material: Cynara cardunculus L. (cardoon) leaves should be collected at optimal maturity, typically between June and March, depending on geographical location. [6] [2] Immediately after collection, leaves should be frozen at -80°C, then freeze-dried to preserve chemical integrity. The dried leaves should be ground to a homogeneous powder using a laboratory mill and sieved to achieve consistent particle size (typically 0.5-1.0 mm). [2]
Solvents and Standards: Ethanol absolute (≥99.8%) is recommended as extraction solvent due to its effectiveness and green credentials. [6] [2] This compound standard (≥95%) is required for quantification, along with HPLC-grade acetonitrile for chromatographic analysis. [2]
Ultrasound Extraction System: An ultrasonic processor with 20 kHz frequency and programmable pulse mode capability, equipped with a titanium alloy probe (typically 13 mm diameter). The system should allow control of amplitude, pulse cycles, and temperature. [2]
Extraction Vessel: Double-walled glass reactor with temperature control through a circulating water bath to maintain precise temperature conditions during extraction. [2]
Analytical Instruments: High-performance liquid chromatography (HPLC) system with UV detector for this compound quantification, set to 220 nm detection wavelength. [2]
Sample Preparation Equipment: Freeze-dryer for plant material preservation, analytical balance, laboratory mill, and centrifugal evaporator for sample concentration. [2]
The following protocol details the optimized procedure for this compound extraction from Cynara cardunculus leaves using pulsed ultrasound-assisted extraction (PUAE):
Sample Preparation: Weigh accurately 1.0 g of freeze-dried, powdered cardoon leaves into the extraction vessel. Record the exact weight for yield calculations.
Solvent Addition: Add the appropriate volume of ethanol to achieve the desired solid/liquid ratio based on the experimental design (typically ranging from 1:10 to 1:30 g/mL). [6] [2]
Extraction Setup: Immerse the ultrasound probe approximately 1 cm below the solvent surface. Ensure the temperature probe is positioned in the solution without contacting the ultrasound probe.
Extraction Parameters: Set the ultrasound system to the specified parameters according to the experimental design:
Extraction Process: Initiate the ultrasound extraction. Monitor temperature throughout the process and adjust as needed. Record actual energy consumption if energy efficiency is being evaluated.
Sample Collection: After the designated extraction time, immediately transfer the extract to a centrifuge tube to separate the liquid phase from the plant material.
Clarification: Centrifuge at 5000 × g for 10 minutes to remove particulate matter. Collect the supernatant.
Concentration: If necessary, concentrate the extract under reduced pressure at 40°C using a rotary evaporator.
Analysis: Adjust the extract to a known volume with ethanol and analyze this compound content by HPLC.
The following diagram illustrates the complete experimental workflow:
For comparison with pulsed mode, continuous ultrasound-assisted extraction can be performed:
Follow the same sample preparation and setup procedures as for pulsed extraction.
Set the ultrasound system to continuous mode (100% duty cycle) with other parameters matched to the pulsed extraction.
Conduct extraction for the same duration (30 minutes).
Process and analyze samples identically to pulsed extraction samples.
Studies have demonstrated that pulsed mode reduces energy consumption by approximately 45% per gram of this compound extracted compared to continuous mode, while maintaining similar extraction yields. [6] [2]
Chromatographic Conditions:
Quantification Method:
This compound Extraction Yield (mg/g dry weight) is calculated as:
[ \text{Yield} = \frac{C \times V}{W} ]
Where:
This compound Concentration in extract (mg/g extract) is calculated as:
[ \text{Concentration} = \frac{C \times V}{W_e} ]
Where:
For comprehensive process evaluation, energy consumption should be calculated:
[ \text{Energy Consumption} = \frac{P \times t \times DC}{Y} ]
Where:
Energy consumption is typically expressed as kJ/g this compound extracted. [6] [2]
Application of Response Surface Methodology to this compound extraction typically yields highly significant models. Representative statistical parameters from an optimized this compound extraction study are presented below:
Table: Statistical Parameters for this compound Extraction Response Surface Models
| Statistical Parameter | Extraction Yield Model | This compound Concentration Model |
|---|---|---|
| R² | 0.95 - 0.98 | 0.93 - 0.96 |
| Adjusted R² | 0.91 - 0.96 | 0.89 - 0.93 |
| Predicted R² | 0.85 - 0.92 | 0.82 - 0.88 |
| Adequate Precision | 12 - 18 | 10 - 15 |
| Model p-value | < 0.0001 | < 0.0001 |
| Lack of Fit p-value | > 0.05 | > 0.05 |
The high R² values indicate that the models explain most of the variability in the response, while non-significant lack of fit (p > 0.05) confirms model adequacy. [6] [2]
The individual and interactive effects of extraction parameters on this compound yield can be determined from the response surface models:
Solid/Liquid Ratio: Exhibits a quadratic effect, with yield generally increasing as the ratio decreases (more solvent per mass of plant material) up to an optimal point around 1:27 g/mL. [6]
Amplitude: Shows a positive effect on extraction yield up to approximately 67%, beyond which further increases provide diminishing returns and may potentially degrade compounds. [6] [2]
Temperature: Demonstrates a quadratic relationship with optimal extraction between 40-50°C. Higher temperatures may enhance solubility and mass transfer but could potentially lead to compound degradation. [6] [2]
Significant Interactions: Solid/liquid ratio with temperature and amplitude with temperature often show significant interactive effects on extraction yield. [6]
Table: Optimal Extraction Conditions for Maximizing this compound Yield
| Parameter | Optimal Value | Influence on Extraction |
|---|---|---|
| Solid/Liquid Ratio | 1:27 g/mL | Higher solvent volume improves mass transfer but increases solvent consumption |
| Amplitude | 67% | Balanced energy input for cell disruption without excessive degradation |
| Temperature | 44°C | Enhanced solubility and diffusion without significant compound degradation |
| Duty Cycle | 25% (pulsed) | Significant energy reduction (45%) compared to continuous mode |
| Extraction Time | 30 min | Sufficient for near-complete extraction at optimal conditions |
Under these optimized conditions, typical extraction yields range from 22-24 mg this compound/g dry weight, with concentrations in the extract of 190-200 mg/g extract. [6] These values represent significant improvements over conventional extraction methods such as Soxhlet extraction, which typically provides lower yields with substantially higher energy consumption. [2]
The following diagram illustrates the relationship between extraction parameters and their effects on the process:
Following optimized extraction, further purification of this compound can be achieved through membrane separation techniques. Diananofiltration has proven effective for removing low molecular weight compounds such as sugars while retaining target compounds like this compound:
Membrane Selection: Choose a DuraMem 200 membrane (200 Da molecular weight cut-off) or equivalent, which demonstrates excellent resistance to ethanol and effective separation characteristics. [1]
Process Parameters:
Process Operation:
Performance Metrics:
This integrated approach of optimized extraction followed by membrane fractionation produces a cardoon extract rich in this compound with low sugar content, enhancing biological potential by removing compounds with low bioactivity that might dilute overall efficacy. [1]
For industrial translation of the optimized extraction process, several factors require consideration:
The integrated extraction and purification approach enables production of standardized this compound-rich extracts suitable for pharmaceutical and nutraceutical applications, with enhanced biological activity and improved shelf life due to reduced sugar content. [1]
Low Extraction Yields:
Model Adequacy Issues:
Membrane Fouling in Diananofiltration:
This compound Stability:
The integration of Response Surface Methodology with pulsed ultrasound-assisted extraction provides an efficient and optimized approach for this compound extraction from Cynara cardunculus leaves. The systematic optimization of critical parameters including solid/liquid ratio, amplitude, and temperature enables maximization of extraction yield while minimizing energy consumption.
The implementation of a 25% duty cycle in pulsed ultrasound operation demonstrates significant advantages, reducing energy consumption by approximately 45% compared to continuous operation while maintaining extraction efficiency. [6] [2] The optimal conditions identified through RSM (solid/liquid ratio 1:27 g/mL, amplitude 67%, temperature 44°C) provide this compound yields of approximately 24 mg/g dry weight with extract concentrations of 192 mg/g. [6]
For enhanced bioactivity, the integration of diananofiltration using solvent-resistant membranes effectively removes interfering sugars while retaining over 90% of this compound, producing enriched extracts with superior potential for pharmaceutical and nutraceutical applications. [1]
This comprehensive protocol provides researchers with a robust methodology for the production of standardized this compound-rich extracts from cardoon leaves, supporting the valorization of agricultural by-products within circular economy frameworks while enabling further investigation of the valuable pharmacological properties of this promising sesquiterpene lactone.
Cynaropicrin is a sesquiterpene lactone of the guaianolide type that serves as a chemotaxonomic marker in artichoke (Cynara cardunculus) plants and represents approximately 80% of the distinct bitter flavor profile of artichokes. This bioactive compound has gained significant research interest due to its diverse biological activities, including anti-inflammatory, antitumoral, anti-HCV, and anti-hyperlipidemic properties [1] [2]. Within Cynara cardunculus leaves, this compound is the predominant sesquiterpene lactone, constituting up to 87.5 g/kg dry weight [3].
Ultrasound-assisted extraction has emerged as a superior alternative to conventional extraction techniques for this compound recovery. Compared to traditional methods such as mechanical stirring and Soxhlet extraction, UAE offers significant advantages including higher extraction yields, reduced processing times, lower energy consumption, and decreased solvent requirements [3] [4]. The efficiency of UAE is primarily attributed to acoustic cavitation phenomena, which generate intense shear forces, microturbulence, and cell wall disruption, thereby enhancing mass transfer of target compounds from plant matrices [3] [5].
Pulsed ultrasound-assisted extraction represents a further refinement of this technology, introducing intermittent sonication cycles that substantially improve energy efficiency while maintaining high extraction yields. Recent investigations have demonstrated that PUAE can reduce energy consumption by approximately 45% per gram of this compound extracted compared to continuous sonication modes [3] [6]. This application note provides detailed protocols and experimental parameters for implementing optimized PUAE of this compound from Cynara cardunculus leaves, specifically designed for researchers and pharmaceutical development professionals.
The efficiency of this compound extraction via pulsed UAE is governed by several interconnected parameters that must be systematically optimized to maximize yield while minimizing energy consumption. Based on comprehensive response surface methodology optimization studies, the following factors have been identified as critical determinants of extraction performance [3]:
Table 1: Optimization of pulsed UAE parameters for this compound extraction using Response Surface Methodology
| Parameter | Range Tested | Optimal Value | Influence on Yield | Influence on Energy Consumption |
|---|---|---|---|---|
| Duty Cycle | 25%-83.3% | 25% | High extraction yield with fewer pulse repetitions | 45% reduction compared to continuous mode |
| Solid/Liquid Ratio | 1/15-1/40 g/mL | 1/27 g/mL | Critical for mass transfer equilibrium | Lower ratios increase solvent volume and energy |
| Amplitude | 40%-90% | 67% | Positive correlation up to optimum | Higher amplitudes increase energy consumption |
| Temperature | 30-60°C | 44°C | Enhanced solubility and diffusion | Moderate temperatures balance energy use |
| Solvent | Various | Ethanol | High affinity (HSP δP=6.1, δH=11.4) | Green solvent with recovery potential |
Table 2: Comparison of extraction techniques for this compound recovery
| Extraction Method | This compound Yield (mg/g DW) | Extraction Time | Energy Consumption | Solvent Consumption |
|---|---|---|---|---|
| Pulsed UAE | 23.99 | 30 min | Low | Moderate |
| Continuous UAE | Similar yield | 30 min | 45% higher than pulsed | Moderate |
| Soxhlet Extraction | Lower yield | 4-6 h | High | High |
| Batch Extraction | Lower yield | 4-6 h | Moderate | High |
| Supercritical CO₂ | 48.33 (selective) | 60-120 min | Moderate-High | Low (solvent-free) |
The following diagram illustrates the complete experimental workflow for the pulsed UAE extraction and analysis of this compound:
> Figure 1: Experimental workflow for pulsed ultrasound-assisted extraction of this compound
The optimized pulsed UAE protocol for this compound extraction detailed in this application note offers significant advantages for pharmaceutical and nutraceutical development. The method enables efficient recovery of this biologically active compound while addressing sustainability concerns through reduced energy consumption and implementation of green chemistry principles [3] [4].
The reproducible methodology allows researchers to obtain consistent this compound yields of approximately 24mg/g dry weight with extract concentrations nearing 200mg/g extract [3] [6]. The energy-efficient approach of pulsed ultrasound operation (25% duty cycle) demonstrates that sustainable extraction technologies can be successfully implemented without compromising yield or quality [3].
This compound-enriched extracts obtained through this protocol are suitable for various applications including:
This optimized extraction protocol represents a robust foundation for scale-up studies and industrial implementation, providing researchers with a validated method that balances extraction efficiency with environmental considerations. Further investigations exploring continuous flow systems, solvent recycling, and in-line monitoring could build upon this work to advance the sustainable production of valuable plant-derived bioactive compounds.
Cynaropicrin is a biologically active sesquiterpene lactone predominantly found in various species of the Asteraceae family, particularly in Cynara cardunculus L. (globe artichoke, cardoon) and Centaurea scabiosa L. This compound is responsible for the characteristic bitter taste of these plants and possesses significant commercial value due to its diverse pharmacological activities. This compound has demonstrated potent anti-inflammatory properties through its ability to inhibit tumor necrosis factor (TNF-α) release with half-maximal inhibitory concentration (IC₅₀) values of 8.24 μM and 3.18 μM for murine and human macrophage cells, respectively. Additionally, it suppresses NF-κB signaling and inhibits the increase of cartilage degradation factor (MMP13), highlighting its potential therapeutic applications in inflammatory conditions and beyond [1].
Table 1: Key Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | This compound |
| CAS Registry Number | 35730-78-0 |
| Molecular Formula | C₁₉H₂₂O₆ |
| Molecular Weight | 346.37 g/mol |
| IUPAC Name | (3aR,4S,6aR,8S,9E,11aR)-8-[(2E)-4-Hydroxy-4-methylpent-2-enoyl]oxy-4,6a,9-trimethyl-3-methylidene-3a,4,5,6,8,10,11,11a-octahydrocyclodeca[b]furan-2-one |
| Purity (HPLC) | ≥95% |
| Storage Conditions | Store at <-15°C in dry and dark place |
| Plant Sources | Cynara scolymus (Artichoke), Cynara cardunculus (Cardoon), Centaurea scabiosa |
| Biological Activities | TNF-α inhibition, NF-κB suppression, MMP13 inhibition, hepatoprotective, antispasmodic, antitrypanosomal |
The structural characteristics of this compound include a sesquiterpene lactone backbone with specific stereocenters and functional groups that contribute to both its biological activity and analytical behavior. The presence of α,β-unsaturated carbonyl moieties in its molecular structure contributes to its reactivity and also provides strong chromophoric properties that facilitate detection using ultraviolet (UV) spectroscopy in HPLC analysis. These structural features, combined with its relatively moderate molecular weight, make this compound amenable to reverse-phase chromatographic separation with appropriate mobile phase conditions [1] [2].
The development of a robust HPLC method for this compound quantification requires careful optimization of various chromatographic parameters to achieve adequate separation, resolution, and sensitivity. Based on validated methods reported in literature, the reverse-phase chromatography using C18 columns has demonstrated excellent performance for this compound analysis. The method developed by Kaminskii et al. for determination of this compound in Centaurea scabiosa dry extract has been thoroughly validated, confirming its specificity, accuracy, reproducibility, and linearity within an analytical range of ±30%. This method ensures reliable quality control of this compound in plant materials and related preparations, making it suitable for both research and industrial applications [3].
Table 2: Optimized HPLC Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column Type | Reverse-phase C18 |
| Column Dimensions | 150 mm × 2.1 mm (core-shell) or 75 mm × 4.6 mm (fully porous) |
| Particle Size | 1.8-2.6 µm |
| Pore Size | 120Å |
| Mobile Phase | Gradient of volatile buffer (pH ~2.9) with organic modifier |
| Flow Rate | 0.25-0.5 mL/min (optimized for MS compatibility) |
| Gradient Time | Approximately 12 × t₀ (void time) |
| Detection | UV absorption or MS detection |
| Injection Volume | 1-10 µL (depending on concentration) |
| Column Temperature | 25-40°C |
When selecting column dimensions and characteristics, the kinetic performance must be carefully considered. Research has demonstrated that core-shell columns (150 mm × 2.1 mm, 2.6-µm) generally provide superior peak capacity compared to fully porous columns (75 mm × 4.6 mm, 1.8-µm) at flow rates of 0.25 and 0.5 mL/min. The void volume (t₀) for a 150 mm × 2.1 mm core-shell column is approximately 0.29 mL (t₀ = 0.58 min at 0.5 mL/min), while a 75 mm × 4.6 mm fully porous column has a void volume of approximately 0.85 mL (t₀ = 1.7 min at 0.5 mL/min). These parameters directly influence the optimal gradient time, which should be set at approximately 12 times the void time for generic separations [4].
Modern HPLC workflow for process development involves creating a software-hardware platform designed to automatically and systematically screen samples using a matrix of columns and eluents to aggressively search for impurities and optimize separation conditions. This platform can incorporate various detection methods including absorption detection, photodiode array spectrometers, evaporative light scattering devices, and mass spectrometric detection. The same simple user-interface can be utilized to control analytical HPLC, LC-MS, and preparative HPLC, streamlining method development and transfer processes [5].
The diagram below illustrates the systematic approach to HPLC method development and optimization for this compound analysis:
Figure 1: HPLC Method Development Workflow for this compound Analysis. This diagram outlines the systematic approach to developing an optimized HPLC method for this compound quantification, covering all critical parameters from column selection to final validation.
To achieve optimal separation, the kinetic plot method can be employed to compare different column geometries and operating conditions. This involves calculating the peak capacity (np,grad) for each set of conditions using the formula: np,grad = (gradient time)/(average peak width at base). The average peak width can be determined from data system reports of peak widths at half height (w₁/₂) converted to 4σ baseline width using the relationship: 4σ = w₁/₂ × 1.699. This practical approach allows direct comparison of different column configurations and helps identify the conditions that provide the highest separation power in the available analysis time [4].
The extraction of this compound from plant materials has evolved significantly from traditional methods to more sophisticated and sustainable approaches. Conventional extraction techniques typically involved the use of volatile organic solvents such as chloroform and dichloromethane, which present considerable human health risks and environmental concerns. Other historical methods included extraction with water at elevated temperatures and supercritical CO₂ with co-solvents, but these approaches often required several hours of extraction, were energy-intensive, and resulted in relatively low this compound yields. In contrast, modern methods utilizing aqueous solutions of ionic liquids (ILs) have demonstrated superior performance with extraction yields reaching 3.73-6.47 wt% under optimized conditions, representing a significant improvement in both efficiency and sustainability [6].
Table 3: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent System | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Ionic Liquid Extraction | Aqueous solutions of 1-alkyl-3-methylimidazolium chloride | Optimized S/L ratio, temperature, and time | 3.73-6.47 wt% | High efficiency, sustainable, recyclable solvent | Requires optimization of IL concentration |
| Traditional Organic Solvents | Chloroform, dichloromethane | Variable, room temperature to reflux | Variable, typically lower | Wide availability, established protocols | Toxic, environmental concerns, lower yields |
| Aqueous Extraction | Water | Elevated temperatures | Low yields | Green, safe | Energy-consuming, low efficiency |
| Supercritical CO₂ | CO₂ with co-solvents | High pressure, specific temperature | Low to moderate | Clean, no solvent residues | Specialized equipment, co-solvents needed |
The ionic liquid-based extraction represents a significant advancement in the field of natural product isolation. Both cationic surface-active ILs (1-alkyl-3-methylimidazolium chloride) and anionic surface-active ILs (cholinium carboxylate) have been investigated, with aqueous solutions of cationic surface-active ILs demonstrating superior performance for this compound extraction. The enhanced efficiency of IL-based systems is attributed to their surface-active properties and hydrotropic behavior, which improve the solubility of this compound in aqueous environments. Additionally, the use of hydrated IL systems decreases solvent viscosity, enhances mass transfer, reduces energy consumption, and results in more economically viable and environmentally friendly processes compared to conventional methods [6].
The following section provides a detailed, step-by-step protocol for the extraction and recovery of this compound from plant materials using aqueous solutions of ionic liquids, based on optimized conditions reported in recent literature:
Plant Material Preparation: Begin with dried and finely powdered leaves of Cynara cardunculus L. or other this compound-containing species. Ensure the plant material is properly authenticated and representative sampling is performed.
IL Extraction Solution Preparation: Prepare an aqueous solution of 1-alkyl-3-methylimidazolium chloride IL at the optimized concentration. The specific alkyl chain length and concentration should be determined based on preliminary optimization experiments for the particular plant material being extracted.
Extraction Process: Combine the powdered plant material with the IL extraction solution at an optimized solid-liquid (S/L) ratio. The extraction should be performed with constant agitation at a controlled temperature for a specified duration, following a statistically optimized experimental design to maximize yield.
Separation and Recycling: After extraction, separate the liquid extract from the biomass through filtration or centrifugation. The residual biomass can be recycled in subsequent extraction cycles to achieve higher this compound extraction yield (up to 6.47 wt% has been reported with biomass recycling).
This compound Recovery: Recover this compound from the IL aqueous extract by precipitation through the addition of water as an anti-solvent. This approach has been demonstrated to efficiently recover 65 wt% of the extracted this compound.
Solvent Recycling: The IL-containing solution can be recycled and reused in subsequent extraction cycles after the recovery of this compound, contributing to the sustainability and economic viability of the process [6].
The diagram below illustrates the complete extraction and recovery process:
Figure 2: this compound Extraction and Recovery Workflow. This diagram outlines the complete process from plant material preparation through extraction to final this compound recovery, highlighting the recycling pathways for both biomass and solvent.
This comprehensive extraction and recovery approach utilizing aqueous solutions of ILs offers a sustainable alternative to conventional organic solvents, with demonstrated efficiency in both extraction yield and product recovery. The method aligns with the principles of green chemistry and circular economy by minimizing waste generation and enabling solvent recycling, making it particularly suitable for industrial-scale applications in nutraceutical and pharmaceutical development [6].
For regulatory compliance and reliable analytical results, the HPLC method for this compound quantification must undergo thorough validation following established guidelines such as ICH Q2(R1) Validation of Analytical Procedures. The method developed by Kaminskii et al. has been comprehensively validated, demonstrating compliance with key validation parameters. The validation process establishes documented evidence that the method consistently performs as intended under standard operating conditions and meets predefined acceptance criteria for accuracy, precision, specificity, linearity, and range [3].
Table 4: Method Validation Parameters and Results for this compound HPLC Analysis
| Validation Parameter | Experimental Approach | Acceptance Criteria | Results |
|---|---|---|---|
| Specificity | Resolution from nearest peak | Baseline resolution | Achieved |
| Accuracy | Recovery studies at multiple levels | 95-105% | High accuracy confirmed |
| Precision | Repeatability (n=6) and intermediate precision | RSD ≤ 2% | High reproducibility |
| Linearity | Calibration curves at 5+ concentrations | R² ≥ 0.998 | Within analytical range of ±30% |
| Range | Low to high concentration | Appropriate for intended application | Suitable for quality control |
| Robustness | Deliberate variations in parameters | Insignificant effect on results | Method is robust |
The specificity of the method ensures that this compound peaks are well-resolved from other components in the sample matrix, which is particularly important in complex plant extracts containing multiple sesquiterpene lactones and phenolic compounds. Accuracy is demonstrated through recovery studies where known amounts of this compound standard are added to the sample matrix, and the measured values are compared to the theoretical concentrations. Precision, encompassing both repeatability and intermediate precision, evaluates the method's consistency under normal operating conditions, including variations between different days, analysts, or instruments. The linearity of the method is established across the analytical range of ±30%, which is suitable for quality control applications, with correlation coefficients (R²) typically exceeding 0.998 [3].
System suitability testing is an essential component of HPLC method validation and ongoing quality control. These tests verify that the complete chromatographic system—comprising the instrument, reagents, column, and analyst—is performing adequately at the time of analysis. For this compound determination, system suitability should be evaluated using a reference standard solution prepared at a concentration representative of actual samples. The solution should be injected multiple times (typically n=5 or 6) to assess critical parameters including retention time reproducibility, theoretical plate count, tailing factor, and resolution from the nearest eluting peak.
The theoretical plates (N) for the this compound peak should typically exceed 10,000 for a 150 mm column, indicating adequate column efficiency. The tailing factor (T) should be within 0.8-1.5 to ensure symmetric peak shape, which is essential for accurate integration, particularly at lower concentrations. The resolution (Rs) between this compound and the closest eluting compound should be not less than 1.5, confirming complete baseline separation. Additionally, the relative standard deviation (RSD) for peak area responses in replicate injections should not exceed 2.0%, demonstrating adequate system precision. These parameters should be established during method validation and monitored regularly as part of quality control protocols to ensure ongoing method performance [3] [4].
The validated HPLC method for this compound analysis has significant applications in the phytochemical profiling of medicinal plants and agricultural by-products. Recent research has demonstrated its utility in characterizing the chemical composition of traditionally neglected plant parts, supporting the sustainable use of agricultural residues. For instance, a study conducted by the University of Milan utilized HPLC to phytochemically profile residual leaves of Carciofo di Malegno, a traditional Italian artichoke variety. The analysis revealed a distinct chemical profile with low levels of phenolic compounds and trace amounts of chlorogenic acid, distinguishing these leaves from commercial cultivars and herbal tea products. Despite the low phenolic content, this compound was identified as a significant component, supporting the potential valorization of these residual leaves in functional food formulations and nutraceutical applications [7].
The application of HPLC profiling extends to comparative analysis of different plant varieties, cultivation conditions, and processing methods. By quantifying this compound alongside other bioactive compounds such as caffeoylquinic acids and flavonoids, researchers can establish chemotaxonomic markers and optimize cultivation and harvesting practices to maximize the yield of target compounds. Furthermore, HPLC analysis facilitates the standardization of herbal preparations containing this compound, ensuring consistent quality and biological activity. The ability to accurately quantify this compound in complex matrices also supports bioactivity-guided fractionation studies, enabling researchers to correlate specific pharmacological effects with chemical composition and potentially identify novel synergistic interactions between this compound and other plant constituents [7].
For analysis of complex samples, the 21st century HPLC workflow incorporates systematic screening using a matrix of columns and eluents to aggressively search for impurities and ensure comprehensive characterization. This approach challenges existing HPLC methods and facilitates development of new methods with enhanced separation power. The workflow supports multiple detection modes including absorption detection, photodiode array spectrometers, evaporative light scattering devices, and mass spectrometric detection, providing complementary information for complete phytochemical profiling. The data viewing features incorporated in modern software interfaces simplify result analysis and method transfer between laboratories, making the technique accessible to both research and quality control environments [5].
Even with a validated method, analysts may encounter challenges during HPLC analysis of this compound. Understanding these common issues and their solutions is essential for maintaining method performance and data quality:
Peak Tailing: If this compound peaks exhibit significant tailing (tailing factor >1.5), consider modifying the mobile phase pH or switching to a different C18 column chemistry. Peak tailing often results from secondary interactions between the analyte and residual silanol groups on the stationary phase. Adding low concentrations of trifluoroacetic acid (0.01-0.1%) or using columns with enhanced endcapping can mitigate this issue.
Retention Time Drift: Gradual changes in this compound retention time may indicate mobile phase degradation, column aging, or temperature fluctuations. Ensure mobile phases are prepared fresh regularly and the column compartment temperature is stable. For methods employing pH ~2.9 volatile buffers, monitor pH carefully as slight variations can significantly impact retention of ionizable compounds.
Reduced Resolution: Decreasing resolution between this compound and nearby peaks may signal column performance deterioration. Monitoring system suitability parameters regularly helps detect this issue early. Regenerating or replacing the column typically restores performance. Additionally, verify that the gradient delay volume is consistent, particularly when transferring methods between different HPLC systems.
Baseline Noise: Elevated baseline noise, particularly with UV detection, can compromise method sensitivity and accuracy. This may result from contaminated mobile phases, air bubbles in the detector cell, or elution of contaminants from the injection system. Filtering mobile phases, proper degassing, and thorough system flushing between analyses typically resolve these issues [4].
Regular assessment of column performance is critical for maintaining data quality in this compound analysis. Simple visual methods can be employed to evaluate column status and guide maintenance or replacement decisions. Kinetic plots comparing peak capacity at different flow rates provide a practical approach to monitor column performance over time. A significant decrease in peak capacity at optimal flow rates indicates column deterioration and suggests the need for regeneration or replacement. Additionally, calculating the reduced plate height (h) offers a normalized measure of column efficiency independent of particle size, with values below 3 generally indicating good performance for core-shell columns and below 2 for fully porous sub-2μm materials [4].
For this compound analysis specifically, monitoring the theoretical plates for the this compound peak provides a direct measure of column performance. A decrease of more than 20% from the value observed with a new column typically indicates significant deterioration. Similarly, an increase in the asymmetry factor beyond 1.3 suggests the development of active sites or channeling within the column bed. Implementing a regular column washing protocol with strong solvents can extend column lifetime, while proper storage in appropriate solvents when not in use prevents stationary phase degradation. Keeping detailed records of column performance over time facilitates predictive maintenance and ensures consistent analytical results [4].
The comprehensive HPLC analytical methods and extraction protocols detailed in these application notes provide researchers and pharmaceutical development professionals with validated tools for the quantification and characterization of this compound in plant materials. The fully validated HPLC method offers specificity, accuracy, precision, and linearity suitable for quality control applications, while the ionic liquid-based extraction approach represents a significant advancement in efficiency and sustainability compared to conventional methods. The integration of modern chromatography workflows with systematic method development strategies ensures robust performance across different instruments and laboratories, facilitating the standardization of this compound-containing preparations and supporting the development of evidence-based herbal medicines and nutraceuticals.
The applications of these methods extend beyond quality control to support sustainable utilization of agricultural by-products, as demonstrated in the phytochemical profiling of residual artichoke leaves. By enabling accurate quantification of this compound in complex matrices, these methods contribute to the valorization of plant resources that might otherwise be discarded, aligning with circular economy principles. As research on the pharmacological activities of this compound continues to expand, the availability of reliable analytical methods will be essential for establishing structure-activity relationships, standardizing bioactive preparations, and developing this compound-based therapeutics with consistent safety and efficacy profiles.
Cynaropicrin is a major sesquiterpene lactone found predominantly in artichoke leaves, recognized as a key chemotaxonomic marker for Cynara species and responsible for the characteristic bitter taste of artichoke-based preparations. This bioactive compound has garnered significant research interest due to its diverse pharmacological properties, including anti-inflammatory, hypolipidemic, antioxidant, and antiproliferative activities [1]. The quantification of this compound presents particular analytical challenges due to its instability under certain conditions and the complexity of the plant matrix in which it is found. These application notes provide detailed methodologies for the reliable quantification of this compound in artichoke leaves, addressing the needs of researchers and quality control professionals in the phytopharmaceutical industry.
The economic importance of this compound quantification extends beyond basic analytical interest to practical applications in standardizing herbal preparations and valorizing agricultural by-products. Recent studies have demonstrated that artichoke cultivation generates substantial biomass residues, with approximately 80-85% of the total plant biomass comprising residual materials, primarily leaves that are typically discarded after harvest [2]. The efficient extraction and quantification of this compound from these residual leaves supports their sustainable utilization within circular economy frameworks, contributing to both economic viability and environmental sustainability [3] [4].
The selection of an appropriate analytical method for this compound quantification depends on several factors, including required sensitivity, available instrumentation, sample throughput, and regulatory requirements. The table below summarizes the primary methods used for this compound quantification, along with their key characteristics and performance metrics:
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Sample Preparation | Linear Range | LOD/LOQ | Key Advantages | Limitations |
|---|---|---|---|---|---|---|
| qHNMR [5] | Proton integration of H-13b signal (δ 5.46 ppm) | SPE cleanup, dissolution in DMSO-d₆ | 0.1-2.0% (w/w) | LOD: 0.02% | No external calibration required; absolute quantification | Requires specialized NMR instrumentation |
| HPLC-UV [3] [2] | Reverse-phase separation with UV detection | Methanol or ethanol extraction, filtration | 0.01-2.0 mg/mL | LOD: 0.5 μg/mL | Widely accessible instrumentation; good sensitivity | Requires this compound standard for calibration |
| HPLC-MS | Mass spectrometric detection | Complex purification, often requiring multiple chromatographic steps | 1-1000 ng/mL | LOD: 0.1 ng/mL | High sensitivity and specificity | Expensive instrumentation; matrix effects |
The considerable variation in this compound content reported in artichoke leaves—ranging from non-detectable to 1.6% depending on cultivar, growing conditions, and plant age—underscores the importance of robust quantification methods [5]. Recent studies on the Alpine landrace 'Carciofo di Malegno' reported a relatively low this compound content of 0.52 ± 0.03 mg/g, significantly lower than commercial cultivars [3]. This variability highlights the need for reliable quantification methods to ensure consistent quality in herbal preparations and to support the selection of appropriate plant material for specific applications.
Quantitative ¹H-NMR (qHNMR) spectroscopy exploits the fundamental principle that the integral intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This method enables absolute quantification without requiring compound-specific calibration curves, using a suitable internal standard of known purity and concentration. For this compound, the method focuses on the well-resolved signal from the exomethylene proton H-13b, which appears at approximately δ 5.46 ppm and demonstrates excellent signal purity in artichoke leaf extracts [5].
Internal Standard Solution Preparation: Accurately weigh approximately 5.0 mg of anthracene (IS) and transfer to a 10 mL volumetric flask. Dissolve with DMSO-d₆ and make up to volume to obtain a stock solution with known concentration (e.g., 0.5 mg/mL).
Sample Preparation for NMR:
NMR Acquisition Parameters:
Data Processing:
The this compound content in the artichoke leaf extract is calculated using the following equation:
This compound (%) = (Iₓ × Nₛ × Mₓ × Wₛ × Pₛ) / (Iₛ × Nₓ × Mₛ × Wₓ) × 100%
Where:
Figure 1: qHNMR Workflow for this compound Quantification
Reverse-phase HPLC with ultraviolet detection separates this compound from other components in artichoke leaf extracts based on hydrophobic interactions with the stationary phase. The method relies on comparison of peak areas between samples and reference standards of known concentration. This approach provides high sensitivity and excellent reproducibility when properly validated, making it suitable for routine quality control applications where NMR instrumentation may not be available [3] [2].
Table 2: Optimized HPLC Conditions for this compound Separation
| Parameter | Specification | Notes |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 μm | Maintain temperature at 30°C |
| Mobile Phase | Acetonitrile (A) and 0.1% formic acid in water (B) | Filter and degas before use |
| Gradient Program | 0 min: 30% A; 0-15 min: 30-60% A; 15-20 min: 60-95% A; 20-25 min: 95% A; 25-26 min: 95-30% A; 26-30 min: 30% A | Linear gradient |
| Flow Rate | 1.0 mL/min | Constant flow |
| Injection Volume | 10-20 μL | Partial loop injection mode |
| Detection Wavelength | 220 nm | This compound maximum absorbance |
| Run Time | 30 minutes | Includes column re-equilibration |
Standard Solution Preparation:
Sample Preparation:
System Suitability Testing:
Sample Analysis:
Construct a calibration curve by plotting peak area against concentration for the this compound standards. Use linear regression to determine the slope (m), intercept (b), and correlation coefficient (r²). The this compound content in test samples is calculated using the regression equation:
This compound (mg/g) = (Peak Area - b) / (m × Sample Weight (g))
For absolute content determination, multiply by the appropriate dilution factor.
The efficiency of this compound extraction from artichoke leaves is influenced by multiple parameters, including solvent composition, extraction temperature, duration, and sample particle size. Recent optimization studies have demonstrated that green extraction approaches using water at elevated temperatures can effectively recover this compound while minimizing environmental impact [1]. The following table summarizes key extraction parameters and their optimal ranges:
Table 3: Optimization Parameters for this compound Extraction from Artichoke Leaves
| Parameter | Optimal Range | Effect on Extraction Efficiency |
|---|---|---|
| Solvent Composition | Water, ethanol, methanol, or mixtures | Highest yields with aqueous ethanol (50-70%) |
| Temperature | 60-80°C | Higher temperature increases solubility and diffusion rate |
| Extraction Time | 60-120 minutes | Longer time improves exhaustive extraction |
| Solid-to-Solvent Ratio | 1:20 to 1:30 (w/v) | Higher ratios improve mass transfer |
| Particle Size | 0.5-1.0 mm | Smaller particles increase surface area |
| Extraction Method | Maceration, UAE, SbcE | Modern methods reduce time and solvent consumption |
Plant Material Preparation:
Maceration Extraction:
Alternative Extraction Methods:
Figure 2: Sample Preparation and Extraction Workflow
For regulatory compliance and scientific rigor, analytical methods for this compound quantification must undergo comprehensive validation. The following parameters should be established following ICH guidelines:
For reliable quantification, include appropriate quality control measures:
Statistical analysis should include mean ± standard deviation for replicate measurements, coefficient of variation for precision assessment, and appropriate regression analysis for calibration curves. When comparing different cultivars or extraction methods, employ analysis of variance (ANOVA) with post-hoc testing to identify significant differences.
Table 4: Troubleshooting Guide for this compound Quantification
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor peak shape in HPLC | Column degradation, inappropriate mobile phase pH, sample overload | Replace guard column, adjust mobile phase pH (2.5-3.5), dilute sample |
| Low this compound recovery | Incomplete extraction, degradation during processing, insufficient solubility | Optimize extraction time/temperature, work under reduced light, use fresh solvents |
| Inconsistent NMR integrals | Incomplete relaxation, incorrect phasing, poor shimming | Increase relaxation delay (D1) to ≥5×T1, manual phase correction, optimize shims |
| High background in chromatogram | Contaminated solvents, column bleed, sample matrix effects | Use HPLC-grade solvents, condition column properly, implement sample cleanup |
| Retention time drift | Mobile phase composition change, temperature fluctuations | Prepare fresh mobile phase daily, use column thermostat |
| Signal degradation | Photo-decomposition, oxidation, enzymatic activity | Work under amber light, add antioxidants, blanch fresh leaves before extraction |
This compound Stability: this compound is susceptible to photodegradation and hydrolysis under alkaline conditions. Always work under reduced light and maintain slightly acidic conditions (pH 5-6) during extraction and analysis.
Method Transfer: When transferring the HPLC method between instruments, minor adjustments to gradient timing or mobile phase composition may be necessary to achieve equivalent separation.
Sample Storage: Long-term stability studies indicate that artichoke leaf extracts retain this compound content for at least 6 months when stored at -20°C in amber vials under inert atmosphere.
Matrix Effects: Different artichoke cultivars show substantial variation in this compound content. The 'Carciofo di Malegno' landrace exhibited particularly low levels (0.52 mg/g), while commercial samples contained higher concentrations [3]. Consider this variability when selecting reference materials.
The quantification of this compound in artichoke leaves has diverse applications across multiple research and industrial domains:
Recent research has demonstrated that artichoke leaf extracts rich in this compound and chlorogenic acid exhibit significant antioxidant and antigenotoxic properties, protecting DNA against oxidative damage in human lymphocytes [1]. Furthermore, dietary inclusion of artichoke leaf powder has shown promising effects on gut microbiota modulation and antioxidant status in animal models, supporting its potential application in functional feed formulations [7].
The methodologies outlined in these application notes provide robust tools for advancing research in these areas, enabling reliable quantification of this important bioactive compound across various applications and supporting the scientific and commercial development of artichoke-derived products.
Cynaropicrin, a sesquiterpene lactone from the artichoke (Cynara scolymus L.), exhibits broad anti-cancer properties through diverse mechanisms including apoptosis induction, cell cycle arrest, inhibition of metastasis, and disruption of key oncogenic signaling pathways [1] [2]. The tables below summarize its efficacy and mechanisms across different cancer types.
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay | Key Finding (IC50 / Effect) | Citation |
|---|---|---|---|---|
| Multiple Myeloma | AMO1 | Resazurin | 1.8 ± 0.3 µM | [2] |
| Colorectal Cancer | HCT116 | MTT | Significant reduction in viability (dose-dependent) | [3] [4] |
| Colorectal Cancer | RKO | MTT | Significant reduction in viability (dose-dependent) | [3] [4] |
| Colorectal Cancer | DLD-1 | MTT | Significant reduction in viability (dose-dependent) | [3] [4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | MTT | Significant reduction in proliferation (dose-dependent) | [5] |
| Triple-Negative Breast Cancer | MDA-MB-468 | MTT | Significant reduction in proliferation (dose-dependent) | [5] |
| Leukemia | CCRF-CEM | Resazurin | Cytotoxicity observed | [2] |
| Leukemia | CEM/ADR5000 (MDR) | Resazurin | Cytotoxicity observed (overcomes P-gp mediated resistance) | [2] |
| Gastric Adenocarcinoma | AGS | Not Specified | 0.68 µg/mL | [1] |
Table 2: Mechanisms of Action and Functional Effects of this compound
| Mechanism of Action | Observed Effect | Relevant Cancer Types | Key Assays Used | Citation |
|---|---|---|---|---|
| Inhibition of LIFR/STAT3/STAT4 Axis | Promotes apoptosis; blocks nuclear translocation of STATs | Colorectal Cancer | Western Blot, Immunoprecipitation, Immunofluorescence | [3] [4] |
| Induction of ROS | Triggers apoptosis via JNK/p38 MAPK activation | Colorectal Cancer | Flow Cytometry (CellROX), Western Blot with Inhibitors | [6] |
| Cell Cycle Arrest | Arrest at G2/M phase | Multiple Myeloma, Colorectal Cancer | Flow Cytometry (PI Staining), Western Blot | [2] [6] |
| Inhibition of EMT & Metastasis | ↓ Migration; ↑ E-cadherin, ↓ N-cadherin, Vimentin, Fibronectin | Triple-Negative Breast Cancer | Wound Healing Assay, Western Blot, qPCR | [5] |
| Induction of Parthanatos | PARP1 hyperactivation, AIF translocation, DNA damage | Multiple Myeloma | Confocal Microscopy, Western Blot with PARP inhibitor | [2] |
| Disruption of c-Myc Signaling | Downregulation of c-Myc, STAT3, AKT, ERK1/2 | Multiple Myeloma | Western Blot | [2] |
| Tubulin Disruption | Disruption of microtubule network | Multiple Myeloma | Confocal Microscopy (α-tubulin-GFP) | [2] |
Here are standardized methodologies for key assays used in this compound research.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound [3] [4].
This protocol uses Annexin V/PI staining to quantify apoptosis [3] [4].
This protocol assesses the anti-migratory potential of this compound [3] [4].
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for studying this compound.
Diagram 1: Key Anti-Cancer Mechanisms of this compound. This compound targets multiple pathways including the LIFR/STAT axis, ROS generation, and tubulin integrity to induce cell death and inhibit progression.
Diagram 2: A Proposed Workflow for Evaluating this compound. A typical research pipeline progresses from in vitro cell-based assays to validate efficacy and mechanism, followed by in vivo models to confirm activity.
The data demonstrates that this compound is a multifaceted natural compound with significant anti-cancer potential against a range of malignancies, including hematological cancers, colorectal cancer, and triple-negative breast cancer. Its ability to target multiple pathways—such as STAT signaling, ROS homeostasis, and microtubule function—makes it a promising candidate for further drug development, particularly for overcoming drug resistance [2]. The provided protocols offer a foundation for standardized research into its mechanisms and efficacy.
The table below summarizes key findings from recent studies on Cynaropicrin-induced apoptosis across different cancer models.
| Cancer Cell Type | Experimental Model | Key Apoptotic Markers & Changes | Reported IC₅₀ / Effective Concentration | Primary Signaling Pathways Implicated |
|---|---|---|---|---|
| Colorectal Cancer [1] [2] | HCT116, HCT116-OxR (Oxaliplatin-resistant) | ↑ Annexin V/PI staining; ↑ caspase-3, -8, -9; ↑ Bax; ↓ Bcl-2; G2/M cell cycle arrest [1] [3] | ~0.4 µg/mL (in HCT116) [1] | ROS/JNK/p38 MAPK [1] [3] |
| Triple-Negative Breast Cancer [4] | MDA-MB-231 | ↑ Annexin V/PI staining; ↑ caspase-3, -8, -9 activity; ↑ Bax mRNA & protein; ↓ Bcl-2 mRNA & protein [4] | 12.5 µM (after 48h) [4] | Mitochondrial (Intrinsic) & Death Receptor (Extrinsic) [4] |
| Multiple Myeloma [5] | AMO1 | ↑ Sub-G0/G1 population; PARP1 hyperactivation; AIF nuclear translocation; ↓ c-Myc, STAT3, AKT, ERK1/2 [5] | 1.8 µM (in AMO1) [5] | Parthanatos (tubulin disruption, DNA damage) [5] |
| Hepatocellular Carcinoma [6] | Hep3B | Cytoplasmic vacuolation; ↓ Alix protein; ↑ ER stress markers (IRE1α, CHOP, PDI); Mitochondrial dysfunction [6] | Not Specified | Paraptosis (ROS/ER Stress/p38 MAPK) [6] |
| Neuroblastoma [7] | SK-N-BE(2), SH-SY5Y | ↑ Cleaved caspase-3 & PARP; ↑ Bax; ↓ Bcl-2; Activation of protective autophagy [7] | ~5-10 µM (for functional assays) [7] | ER Stress / p62/Keap1/Nrf2 / Autophagy [7] |
Here are standardized protocols for key methodologies used to detect this compound-induced apoptosis, based on the cited literature.
This protocol is a cornerstone for distinguishing early and late apoptotic cells, widely used in this compound studies on CRC and breast cancer cells [1] [4].
Procedure:
The activation of caspases is a hallmark of apoptosis. This protocol uses a pan-caspase inhibitor to confirm their functional role [1].
Procedure:
Western blotting provides molecular evidence of apoptosis by detecting key protein markers [1] [4] [7].
Procedure:
The following diagrams illustrate the primary signaling pathways through which this compound triggers cell death, as identified in the research.
When designing your experiments, please consider the following:
This compound is a sesquiterpene lactone compound primarily isolated from the artichoke (Cynara scolymus L.) that has demonstrated significant antitumor properties across various cancer types [1]. As a natural product with a characteristic α, β-unsaturated carbonyl structure, this compound exerts its biological effects through multiple mechanisms, primarily by modulating intracellular signaling pathways and inducing oxidative stress in cancer cells [1] [2]. The compound has shown promising activity against diverse malignancies including colorectal cancer, glioblastoma, and oxaliplatin-resistant cancers, making it a compelling candidate for further drug development [3] [1] [4].
The molecular mechanisms underlying this compound's antitumor effects involve several key pathways:
LIFR/STATs Axis Inhibition: In colorectal cancer models, this compound mediates its effects through the leukemia inhibitory factor receptor (LIFR) and signal transducers and activators of transcription (STATs) pathway, particularly reducing STAT3/STAT4 heterodimer formation and blocking nuclear translocation, thereby suppressing tumor-promoting gene expression [3] [5].
Reactive Oxygen Species (ROS) Induction: this compound disrupts cellular redox homeostasis by depleting glutathione and oxidizing the thioredoxin system, leading to accumulation of reactive oxygen species that trigger mitochondrial dysfunction and activation of cell death pathways [1] [4] [2].
MAPK Pathway Activation: The compound induces phosphorylation of JNK and p38 MAPK, proteins associated with stress response and apoptosis execution in cancer cells [4].
Cell Cycle Arrest: this compound treatment results in G2/M phase arrest by modulating cell cycle regulators including cyclin B1 and cdc2, preventing cancer cell proliferation [4].
Table 1: Summary of this compound's Anticancer Effects Across Different Cancer Models
| Cancer Type | Cell Lines Tested | Key Mechanisms | Effective Concentrations | Reference |
|---|---|---|---|---|
| Colorectal Cancer | HCT116, RKO, DLD-1 | LIFR/STATs inhibition, Apoptosis induction | IC50: Varies by cell line & exposure time [3] [5] | |
| Glioblastoma | U-87 MG, NULU, ZAR | ROS induction, Mitochondrial membrane potential loss, Apoptosis & autophagy | 4-25 µM [1] [2] | |
| Oxaliplatin-Resistant Colorectal Cancer | HCT116-OxR | ROS-mediated JNK/p38 activation, Cell cycle arrest at G2/M phase | 0.1-0.4 µg/mL [4] |
The colony formation assay (also known as clonogenic assay) is a fundamental method for evaluating the long-term cytotoxic effects and anti-proliferative potential of this compound on cancer cells. This assay measures the ability of single cells to form colonies after treatment, indicating reproductive viability following drug exposure [3] [1].
Cell Seeding:
Drug Treatment:
Post-Treatment Incubation:
Colony Staining and Fixation:
Colony Quantification:
The MTT assay provides a rapid screening method for evaluating this compound's cytotoxic effects and determining appropriate concentration ranges for colony formation assays [3] [1] [4].
Procedure:
Table 2: Summary of this compound IC₅₀ Values Across Different Cancer Models
| Cell Line | Cancer Type | 24h IC₅₀ | 48h IC₅₀ | 72h IC₅₀ | Reference |
|---|---|---|---|---|---|
| U-87 MG | Glioblastoma | ~25 µM | ~10 µM | ~8 µM | [1] [2] |
| HCT116 | Colorectal Cancer | Not specified | Not specified | Not specified | [3] |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | Not specified | ~0.4 µg/mL | Not specified | [4] |
Annexin V/PI staining provides quantification of this compound-induced apoptosis [3] [4].
Procedure:
Detection of reactive oxygen species is crucial for understanding this compound's mechanism of action [1] [4].
Procedure:
For colony formation assays, calculate key parameters:
Dose-dependent reduction in surviving fraction indicates this compound's efficacy in inhibiting clonogenic survival. Statistical analysis should include at least three independent experiments with multiple replicates, presented as mean ± standard deviation. Appropriate statistical tests (Student's t-test, ANOVA with post-hoc analysis) should be applied to determine significance between treatment groups.
The following diagrams illustrate the molecular pathways affected by this compound and the experimental workflow for evaluating its efficacy.
These application notes provide comprehensive protocols for evaluating this compound's antitumor efficacy using colony formation assays and complementary techniques. The standardized methodologies enable robust assessment of this compound's effects on cancer cell proliferation and survival, facilitating its development as a potential anticancer therapeutic. The multiple mechanistic insights provided highlight this compound's promise as a multi-targeted agent, particularly against challenging malignancies such as glioblastoma and chemoresistant colorectal cancers.
Cynaropicrin is a sesquiterpene lactone compound primarily isolated from artichoke (Cynara scolymus L.) that has demonstrated significant anti-tumor properties across various cancer models. This guaianolide-type sesquiterpene lactone features a 5-7-5 fused tricyclic skeleton with six stereocenters and an α-methylene-γ-butyrolactone group that serves as a critical pharmacophoric element responsible for its biological activity. [1] [2] Recent investigations have revealed that this compound exerts potent anti-migratory effects on cancer cells, targeting multiple signaling pathways involved in tumor progression and metastasis. The compound's ability to inhibit cancer cell migration, combined with its favorable drug-like properties that comply with the rule of five, positions it as a promising lead compound for anti-metastatic drug development. [1] [2]
The following diagram illustrates the primary molecular mechanisms through which this compound inhibits cancer cell migration, which will be detailed throughout this application note:
This compound demonstrates dose-dependent inhibition of cell migration across multiple cancer types, with significant effects observed in the low micromolar range. The table below summarizes the anti-migratory potency of this compound based on published studies, providing researchers with benchmark data for experimental planning:
Table 1: Quantitative Anti-Migratory Effects of this compound Across Cancer Models
| Cancer Type | Cell Lines | Assay Type | Effective Concentration Range | Key Findings | Reference |
|---|---|---|---|---|---|
| Colorectal Cancer | RKO, HCT116, DLD-1 | Transwell Migration | IC~50~ values determined via MTT | Significant reduction in migrated cells; inhibition of LIFR/STATs axis | [3] [4] |
| Melanoma | A375 | Wound Healing, Invasion | Not specified | Inhibition of ERK1/2 and NF-κB pathways; reduced migration and invasion | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | Wound Scratch | Concentration-dependent | Upregulation of E-cadherin; downregulation of N-cadherin, Vimentin, Fibronectin | [6] |
| Glioblastoma | U-87 MG | Colony Formation | 4-10 μM (IC~50~) | Complete abolition of colony formation; synergistic with temozolomide | [7] |
The consistency of anti-migratory effects across diverse cancer lineages suggests that this compound targets fundamental pathways governing cell motility and invasion. Researchers should note that the optimal working concentrations vary between cell types and should be determined empirically for each model system. The observed effects begin at concentrations as low as 4 μM in glioblastoma models and demonstrate complete inhibition of colony formation at 10 μM. [7]
The transwell migration assay provides a robust method for quantifying the anti-migratory effects of this compound using Boyden chamber principles. This protocol has been validated in colorectal cancer cell lines (RKO, HCT116, and DLD-1) and can be adapted for other cancer types. [3] [4]
Materials and Reagents:
Procedure:
Technical Notes:
The wound healing assay provides a straightforward method to evaluate two-dimensional cell migration and has been successfully employed in this compound studies on melanoma and triple-negative breast cancer cells. [5] [6]
Materials and Reagents:
Procedure:
Technical Notes:
This compound employs multi-target mechanisms to inhibit cancer cell migration, affecting several critical signaling pathways simultaneously. The primary molecular targets identified to date include the LIFR/STATs axis, MAPK and NF-κB pathways, and epithelial-mesenchymal transition (EMT) regulators. Understanding these mechanisms provides rationale for this compound's broad anti-migratory activity across diverse cancer types. [3] [4] [5]
The following diagram illustrates the interconnected signaling pathways through which this compound exerts its anti-migratory effects:
The LIFR/STATs signaling pathway represents a primary mechanism through which this compound exerts its anti-migratory effects in colorectal cancer models. This compound treatment significantly reduces the formation of STAT3/STAT4 heterodimers and blocks their nuclear translocation, thereby preventing the transcription of genes involved in cell migration and invasion. [3] [4] Immunoprecipitation experiments have confirmed the presence of LIFR/STAT3/STAT4 complexes that are disrupted by this compound treatment. This mechanism is particularly relevant in cancers where STAT3 overexpression correlates with enhanced migratory capacity and poor prognosis.
In melanoma models, this compound demonstrates potent inhibition of the ERK1/2 signaling cascade and suppresses NF-κB activity, both of which are constitutively activated in aggressive cancers and promote cell migration, invasion, and metastasis. [5] The compound's ability to simultaneously target these pro-tumorigenic pathways explains its efficacy in reducing several malignant features, including migration, invasion, and colony formation. Additionally, this compound modulates oxidative stress responses by promoting Nrf2 activation and subsequent expression of antioxidant genes, contributing to its anti-migratory effects.
This compound demonstrates remarkable efficacy in reversing EMT markers in triple-negative breast cancer cells, which represents one of the most compelling mechanisms for its anti-migratory activity. Treatment results in E-cadherin upregulation alongside downregulation of mesenchymal markers including N-cadherin, Vimentin, and Fibronectin. [6] This EMT reversal effectively reduces the migratory and invasive capabilities of aggressive cancer cells, potentially limiting metastatic progression. The coordinated regulation of these EMT markers suggests this compound targets master regulators of this developmental program.
Colorectal cancer research has provided compelling evidence for this compound's anti-migratory properties, particularly through its effects on the LIFR/STATs axis. In vitro studies using RKO, HCT116, and DLD-1 cell lines demonstrate that this compound significantly impairs migration in transwell assays while promoting apoptosis in a dose-dependent manner. [3] [4] The translational relevance of these findings is supported by in vivo xenograft models showing suppressed tumor growth, suggesting that the anti-migratory effects observed in vitro contribute to overall tumor control. Researchers investigating colorectal cancer metastasis should consider incorporating LIFR expression status as a potential biomarker for this compound sensitivity.
Malignant melanoma research has revealed that this compound targets multiple protumorigenic signaling pathways simultaneously, making it particularly effective against this aggressive cancer type. In A375 human melanoma cells, this compound treatment reduces migration, invasion, and colony formation through concerted inhibition of ERK1/2 and NF-κB activity while simultaneously activating the Nrf-2-mediated antioxidant response. [5] This multi-target approach is advantageous for preventing compensatory pathway activation that often limits targeted therapies. The compound's ability to reduce intracellular ROS generation while inducing oxidative stress-mediated apoptosis represents a sophisticated mechanism that disrupts the pro-tumorigenic oxidative environment.
Glioblastoma research demonstrates that this compound exerts strong cytotoxic effects on U-87 MG cells and patient-derived glioblastoma lines, with IC~50~ values in the low micromolar range (4-10 μM). [7] Beyond its direct anti-proliferative effects, this compound completely abolishes the ability of glioblastoma cells to form colonies and induces dramatic morphological changes associated with reduced migration. Notably, the synergistic interaction between this compound and temozolomide (the standard chemotherapeutic for glioblastoma) suggests potential clinical applications in combination therapies. The compound's ability to induce ROS generation and activate both apoptotic and autophagic cell death pathways contributes to its efficacy against this treatment-resistant cancer.
Triple-negative breast cancer (TNBC) investigations have revealed this compound's potent anti-metastatic properties through regulation of epithelial-mesenchymal transition (EMT) markers. In MDA-MB-231 and MDA-MB-468 cell lines, this compound upregulates E-cadherin expression while downregulating N-cadherin, Vimentin, Fibronectin 1, and VEGFA. [6] This coordinated regulation of EMT markers and pro-angiogenic factors positions this compound as a promising candidate for controlling metastatic progression in aggressive breast cancer subtypes. The concentration-dependent reduction in cell proliferation and migration observed in wound healing assays further supports its therapeutic potential.
This compound is a sesquiterpene lactone of the guaianolide type that has gained significant attention in oncological research due to its potent antitumor activities across various cancer types. This natural product, first isolated from artichoke (Cynara scolymus L.), contains a γ-butyrolactone ring that serves as a crucial pharmacophore responsible for its diverse biological activities [1]. This compound has demonstrated remarkable pharmacological properties including anti-inflammatory, anti-hepatitis C virus, and broad-spectrum antitumor effects, making it a promising candidate for cancer drug development [1] [2]. The compound's ability to target multiple signaling pathways simultaneously offers a distinct advantage in overcoming the pathway redundancy often observed in treatment-resistant cancers.
The STAT3 signaling pathway represents one of the most frequently dysregulated pathways in human cancers, with approximately 70% of human cancers exhibiting constitutive STAT3 activation [3] [4]. STAT3 (Signal Transducer and Activator of Transcription 3) functions as a critical transcription factor that regulates genes involved in cell proliferation, survival, angiogenesis, and immune evasion. In its canonical activation pathway, STAT3 is phosphorylated at tyrosine residue 705 (Y705), leading to dimerization, nuclear translocation, and DNA binding activity [4]. Additionally, STAT3 can be phosphorylated at serine residue 727 (S727) for optimal transcriptional activity and mitochondrial function. The persistent activation of STAT3 drives tumor progression and correlates with poor prognosis, making it an attractive therapeutic target for cancer treatment [3].
Table 1: Summary of this compound's Anticancer Effects Across Various Cancer Types
| Cancer Type | Experimental Model | Key Findings on STAT3 Modulation | Reference |
|---|---|---|---|
| Colorectal Cancer | HCT116, RKO, DLD-1 cells; nude mouse xenograft | Inhibited LIFR/STATs axis; reduced STAT3/STAT4 heterodimer formation and nuclear translocation | [5] [3] |
| Multiple Myeloma | AMO1, JJN3, RPMI8226 cells; zebrafish xenograft | Downregulated STAT3 expression and transcriptional activity; reduced c-Myc expression | [2] |
| Glioblastoma | U-87 MG cells; patient-derived cell lines | Induced ROS generation; decreased NF-κB p65 subunit | [6] |
| Prostate Cancer | LNCaP, DU-145 cells | Induced S-glutathionylation of STAT3; inhibited STAT3 phosphorylation | [4] |
| Hematological Malignancies | CCRF-CEM, CEM/ADR5000 cells | Potent cytotoxicity; cell cycle arrest at G2/M phase | [2] |
This compound exerts its antitumor effects through multifaceted mechanisms targeting the STAT3 signaling pathway at multiple levels. In colorectal cancer models, this compound significantly inhibited the LIFR/STATs axis, a critical signaling pathway that promotes tumor progression [5] [3]. Through immunoprecipitation experiments, researchers demonstrated that this compound disrupts the formation of the LIFR/STAT3/STAT4 complex and reduces STAT3/STAT4 heterodimerization, ultimately preventing their nuclear translocation and DNA binding activity [3]. This mechanism effectively silences the transcription of STAT3-responsive genes involved in cell survival and proliferation. Additionally, in multiple myeloma cells, this compound treatment resulted in substantial downregulation of STAT3 expression and transcriptional activity, which was associated with reduced expression of downstream oncogenes such as c-Myc [2].
The compound also promotes post-translational modifications of STAT3 that alter its function. Research on prostate cancer cells revealed that this compound induces glutathione depletion and subsequent S-glutathionylation of STAT3 at cysteine residues 328 and 542, leading to inhibition of STAT3 phosphorylation at Y705 and disruption of STAT3 dimer formation [4]. This redox-dependent mechanism represents a novel approach to targeting STAT3 signaling. Furthermore, in glioblastoma models, this compound triggered substantial reactive oxygen species (ROS) generation, resulting in oxidative stress that disrupted multiple signaling pathways including ERK dephosphorylation and reduction of NF-κB p65 subunit nuclear localization [6]. The multifaceted nature of this compound's action on STAT3 signaling makes it particularly valuable for targeting cancers with complex resistance mechanisms.
Figure 1: this compound-Mediated Inhibition of STAT3 Signaling Pathway. This diagram illustrates the multifaceted mechanisms by which this compound targets the STAT3 signaling pathway, including disruption of LIFR-mediated activation, inhibition of STAT3/STAT4 heterodimerization, induction of ROS-mediated S-glutathionylation, and downregulation of c-Myc expression.
Proper sample preparation is critical for accurate detection of STAT3 and its post-translational modifications. For in vitro studies using cancer cell lines, researchers typically plate cells at appropriate densities (e.g., 5×10⁵ cells/mL for MDA-MB-231 cells) and allow them to adhere for 24 hours before treatment [7]. This compound treatment concentrations should be optimized based on cell type, with common working concentrations ranging from 1.8 μM for sensitive multiple myeloma cells (AMO1) to 25 μM for glioblastoma cells (U-87 MG) [6] [2]. Treatment duration typically spans 24-48 hours, after which cells should be immediately processed or stored at -80°C to preserve protein integrity and phosphorylation states.
The protein extraction process requires careful attention to maintain protein modifications. Cells should be washed with cold phosphate-buffered saline (PBS) and centrifuged at 492×g for 3 minutes at 4°C [7]. Cell pellets are then lysed using RIPA buffer (150 mM NaCl, 50 mM Tris-HCl pH 8, 1% NP-40, 2 mM EDTA) supplemented with protease inhibitors (e.g., 1 mM phenylmethylsulfonyl fluoride), phosphatase inhibitors (20 mM NaF, 20 mM Na₂V₃O₄), and additional protease inhibitor cocktails [7] [8]. Following lysis on ice for 10 minutes, samples should be centrifuged at 24,104×g for 10 minutes at 4°C to pellet insoluble debris. The supernatant containing soluble proteins must be transferred to fresh tubes, and protein concentration should be quantified using either Bradford or BCA assays with BSA standards [7] [8]. For STAT3 analysis, loading 25-40 μg of total protein per lane is generally recommended, though this may require optimization based on cell type and expression levels.
Electrophoresis conditions must be optimized based on the molecular weight of STAT3 and its isoforms. STAT3 has a molecular weight of approximately 88-92 kDa, making it suitable for separation on 8-10% SDS-polyacrylamide gels [8]. For precise resolution, gradient gels (4-12% acrylamide) using MOPS running buffer are recommended [8]. Samples should be diluted in loading buffer containing DTT (or β-mercaptoethanol) to reduce disulfide bonds, then denatured by heating at 95-100°C for 5-10 minutes before loading. Including pre-stained molecular weight markers is essential for accurate molecular weight determination and transfer monitoring. Electrophoresis should be performed at constant voltage (100-150V) until the dye front reaches the bottom of the gel, typically requiring 60-90 minutes depending on gel thickness and composition.
The protein transfer process employs either wet or semi-dry transfer systems to move proteins from gels to PVDF or nitrocellulose membranes. PVDF membranes offer superior protein retention and mechanical strength, making them preferable for subsequent stripping and reprobing. Before transfer, PVDF membranes must be activated in 100% methanol for 15-30 seconds, then equilibrated in transfer buffer along with the gel and filter papers. Transfer conditions vary by system, but typical settings include 100V for 60-90 minutes in wet transfer systems or 15-25V for 30-60 minutes in semi-dry systems, maintaining temperatures at 4°C throughout to prevent overheating. Following transfer, membranes should be stained with Ponceau S solution to verify uniform protein transfer and successful transfer of molecular weight markers before proceeding to blocking steps.
Effective blocking and antibody incubation are crucial for specific signal detection with minimal background. Membranes should be blocked with 5% (w/v) non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1-2 hours at room temperature with gentle agitation [7] [8]. While milk is suitable for most applications, BSA is preferred for phospho-specific antibodies as it contains lower levels of phosphoproteins that might cause background. Primary antibodies should be diluted in blocking solution or antibody diluent according to manufacturer recommendations, with typical dilutions as follows:
Table 2: Antibody Panel for Comprehensive STAT3 Signaling Analysis
| Target | Recommended Clone/Source | Typical Dilution | Incubation Conditions | Key Applications |
|---|---|---|---|---|
| p-STAT3 (Y705) | Abcam ab76315 | 1:1000-1:2000 | Overnight at 4°C | Detection of STAT3 activation |
| Total STAT3 | Cell Signaling Technology #12640 | 1:1000-1:2000 | Overnight at 4°C | Normalization control |
| p-STAT3 (S727) | Various vendors | 1:500-1:1000 | Overnight at 4°C | Mitochondrial STAT3 function |
| STAT4 | Various vendors | 1:500-1:1000 | Overnight at 4°C | Heterodimer formation studies |
| LIFR | Various vendors | 1:500-1:1000 | Overnight at 4°C | Upstream receptor analysis |
| GAPDH | GoodHere Technology AB-P-R 001 | 1:5000-1:10000 | 1-2 hours at RT | Loading control |
| β-actin | Various vendors | 1:3000-1:5000 | 1-2 hours at RT | Loading control |
Following primary antibody incubation, membranes should be washed 3-5 times for 5-10 minutes each with TBST. Species-appropriate HRP-conjugated secondary antibodies are then applied at dilutions of 1:2000-1:10000 in blocking solution for 1-2 hours at room temperature [7]. For signal detection, enhanced chemiluminescence (ECL) reagents are most commonly used, with femto or pico-level sensitivity kits recommended for low-abundance phosphoproteins [3] [8]. Imaging should be performed using CCD-based systems with multiple exposure times to ensure linear signal detection without saturation. Densitometric analysis using software such as ImageJ should be performed on non-saturated images, with normalization to housekeeping proteins and total STAT3 levels for phospho-specific antibodies.
Designing appropriate treatment protocols for this compound requires consideration of cell type-specific sensitivity and experimental objectives. For dose-response studies, researchers should include a concentration range based on published IC₅₀ values, which vary significantly across cancer types: 1.8 μM for AMO1 multiple myeloma cells, 3.46 μM for U937 leukemia cells, and 8-25 μM for U-87 MG glioblastoma cells [1] [6] [2]. Time-course experiments typically examine effects at 6, 12, 24, and 48 hours post-treatment to capture early signaling changes and later downstream effects. Proper solvent controls are essential, with DMSO concentrations typically maintained at 0.1% or lower across all treatment groups, including vehicle controls [7] [6].
For specific applications investigating STAT3 pathway modulation, combination treatments with pathway-specific agonists or inhibitors can provide mechanistic insights. In colorectal cancer studies, researchers have successfully used recombinant human IL-6 (10-50 ng/mL) to stimulate STAT3 phosphorylation as a positive control, demonstrating this compound's ability to suppress both basal and cytokine-induced STAT3 activation [3]. When investigating redox-dependent mechanisms, inclusion of antioxidants such as N-acetyl-L-cysteine (3-5 mM) can help determine the contribution of ROS generation to this compound's effects on STAT3 signaling [6]. For apoptosis studies, combination treatments with broad-spectrum caspase inhibitors (e.g., z-VAD-fmk, 50 μM) or PARP inhibitors (e.g., PJ34, 10 μM) can help characterize the mode of cell death induced by this compound treatment [2].
Co-immunoprecipitation protocols enable researchers to study protein-protein interactions disrupted by this compound treatment. For examining STAT3 dimerization or LIFR/STAT3 complex formation, cells should be lysed in non-denaturing lysis buffers (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA) to preserve native protein interactions [3]. Protein complexes are immunoprecipitated using antibodies against STAT3, STAT4, or LIFR conjugated to agarose beads for 2-4 hours at 4°C with gentle rotation. Beads are then washed 3-5 times with lysis buffer, and bound proteins are eluted by boiling in SDS sample buffer before western blot analysis for interacting partners. This approach has been instrumental in demonstrating this compound's disruption of STAT3/STAT4 heterodimer formation in colorectal cancer models [3].
Figure 2: Experimental Workflow for this compound-Mediated STAT3 Analysis. This diagram outlines the comprehensive workflow from study design through advanced applications, highlighting key steps and parameters for successful detection and characterization of STAT3 modulation by this compound.
Several technical challenges may arise when analyzing STAT3 signaling in this compound-treated samples. A frequent issue is inadequate detection of phospho-STAT3 due to phosphatase activity during sample preparation. This can be mitigated by ensuring complete and rapid inhibition of phosphatases through the use of freshly prepared phosphatase inhibitor cocktails, maintaining samples at 4°C throughout processing, and avoiding repeated freeze-thaw cycles [7] [8]. Another common problem is high background signal during western blot detection, which often results from insufficient blocking or antibody overconcentration. Optimizing antibody concentrations through titration experiments and extending blocking time to 2 hours can significantly improve signal-to-noise ratios.
For researchers observing inconsistent effects of this compound on STAT3 across experimental replicates, several factors should be considered. Batch-to-batch variability in this compound purity can affect results, so obtaining high-purity compounds (≥95% by HPLC) from reputable suppliers and verifying stock concentrations spectrophotometrically is recommended [6] [2]. Cell density at the time of treatment significantly influences response, so maintaining consistent plating densities and confluence levels (typically 60-80%) is crucial. Additionally, the metabolic state of cells can impact STAT3 activation, so maintaining consistent serum concentrations (usually 10% FBS) during treatment and ensuring consistent nutrient availability across experiments is important.
Method validation should include both positive and negative controls to ensure reliable interpretation of this compound's effects on STAT3 signaling. Positive controls for STAT3 phosphorylation should include cells treated with known STAT3 activators such as IL-6 (20-50 ng/mL for 15-30 minutes) or LIF (10-100 ng/mL for 15-30 minutes) [3] [4]. Negative controls for phospho-STAT3 should include cells treated with STAT3 inhibitors such as Stattic (5-10 μM) or cells lacking STAT3 expression (e.g., STAT3 knockout cells) when available. To confirm equal loading and transfer, membranes should be probed for housekeeping proteins such as GAPDH, β-actin, or tubulin, with careful selection of control proteins that are unaffected by this compound treatment in the specific cell model being studied.
The comprehensive protocols outlined in this document provide researchers with robust methodologies for investigating this compound-mediated modulation of STAT3 signaling pathways. The increasing evidence of this compound's efficacy across diverse cancer types, coupled with its multi-target mechanism of action, positions this natural compound as a promising candidate for further drug development. Future research directions should include more detailed investigation of this compound's effects on the tumor microenvironment, its potential for combination therapies with immune checkpoint inhibitors, and comprehensive toxicological profiling to advance its translational potential. The standardized protocols presented here will facilitate consistent methodology across laboratories and accelerate our understanding of how this compound modulates STAT3 signaling in cancer pathogenesis.
The table below summarizes the in vitro and in vivo efficacy data for cynaropicrin (Cyn) against various cancer types, as reported in the literature.
Table 1: Summary of this compound's Antitumor Effects from Preclinical Studies
| Cancer Type | In Vitro Model (Cell Lines) | In Vitro Efficacy (IC₅₀) | In Vivo Model | In Vivo Dosing & Key Findings | Reference |
|---|---|---|---|---|---|
| Colorectal Cancer (CRC) | RKO, HCT116, DLD-1 | Significant reduction in cell survival; promotion of apoptosis (dose-dependent) | Xenotransplantation model in nude mice | Cyn suppressed tumor growth. Specific dosage not detailed in provided excerpts. | [1] [2] |
| Multiple Myeloma (MM) & Leukemia | Panel of 9 MM and 2 leukemia cell lines (e.g., AMO1, CCRF-CEM) | AMO1 (most sensitive): 1.8 ± 0.3 µM | Xenograft zebrafish model (T-ALL) | 5 µM and 10 µM of Cyn significantly reduced tumor growth. | [3] |
| Glioblastoma | U-87 MG (wild-type & IDH1 mutant), patient-derived lines (NULU, ZAR) | Cytotoxicity at 4, 8, and 10 µM; synergy with Temozolomide (TMZ) | In vivo data for glioblastoma not available in provided results | N/A | [4] |
While a specific protocol for this compound is not fully detailed, the general workflow for a drug efficacy study in a patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) model can be outlined. The following diagram illustrates the key stages, integrating the points where this compound has been tested.
Based on the search results, here are the methodologies relevant to assessing this compound's activity.
The core procedures for a xenograft efficacy study are well-established [5]. The following steps should be adapted and optimized for this compound.
Model Generation:
Treatment Phase:
Volume = (Length × Width²) / 2 [5].Endpoint Analysis:
The in vivo effects of this compound are supported by robust in vitro data. Key cell function tests include:
Cynaropicrin, a sesquiterpene lactone from artichoke leaves, induces cell death through various mechanisms that can be detected via flow cytometry. The specific pathway can depend on the cancer cell type.
The table below summarizes the key apoptotic mechanisms triggered by this compound in different cancer models.
| Cancer Model | Primary Cell Death Mechanism | Key Signaling Events | Supporting Evidence |
|---|---|---|---|
| Colorectal Cancer (HCT116) [1] | Apoptosis | ↑ ROS; activation of JNK, p38 MAPK; caspase activation; G2/M cell cycle arrest; modulation of Bcl-2 family proteins. | Annexin V/PI staining; multi-caspase activation; cell cycle analysis (sub-G1, G2/M); Western blot for p-JNK, p-p38. |
| Hepatocellular Carcinoma (Hep3B) [2] | Paraptosis-like cell death | ↑ ROS; ↓ Alix protein; ER stress; mitochondrial dysfunction; ↑ intracellular Ca²⁺; activation of p38 MAPK. | Cytoplasmic vacuolation (microscopy); viability assays with inhibitors; Western blot for Alix, ER stress markers, p-p38. |
| Multiple Myeloma (AMO1) [3] | Parthanatos | PARP1 hyperactivation; PAR polymer accumulation; AIF nuclear translocation; DNA damage; ↓ c-Myc, STAT3, AKT, ERK1/2. | PARP inhibitor (PJ34) rescue assay; AIF translocation (microscopy/IF); γH2AX detection (DNA damage); cell cycle analysis (sub-G0G1, G2M). |
| Colorectal Cancer (HCT116, RKO) [4] | Apoptosis | Inhibition of LIFR/STATs axis; disruption of STAT3/STAT4 heterodimerization and nuclear translocation. | Annexin V/PI staining; Western blot for LIFR, p-STAT3, p-STAT4; immunoprecipitation; immunofluorescence. |
To visualize the general experimental workflow for these investigations, the following diagram outlines the key steps from cell preparation to data analysis:
Here are detailed methodologies for key flow cytometry assays used in this compound research.
This protocol distinguishes intact (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells [5] [4].
Cell Preparation and Staining:
Flow Cytometry Data Acquisition:
This protocol uses fluorochrome-labeled inhibitors of caspases (FLICA) to detect active caspases, combined with a viability marker like PI [5].
This protocol quantifies cells in different cell cycle phases (G0/G1, S, G2/M) and identifies a sub-G1 population, indicative of apoptotic cells with fragmented DNA [1] [3].
This protocol measures ROS generation, a key event in this compound-induced cell death [2] [1].
Inhibitor Studies: To confirm the mechanism, pre-treat cells for 1-3 hours with specific inhibitors before adding this compound [2] [1]. Common inhibitors include:
Mechanism is Cell-Type Dependent: The table and protocols above highlight that this compound does not induce a universal cell death mechanism. Your experimental design should be flexible enough to investigate multiple pathways.
Data Interpretation: Always include appropriate controls (untreated, vehicle-treated) and use fluorescence-minus-one (FMO) controls for accurate gating in multiparameter flow cytometry.
The choice of extraction method and solvent significantly impacts your cynaropicrin yield. The table below compares the performance of different techniques and solvents based on recent research.
| Method | Key Parameters | Solvent(s) | Reported Yield | Key Advantage |
|---|---|---|---|---|
| Pulsed Ultrasound-Assisted Extraction (PUAE) [1] | Duty Cycle: 25%; Amplitude: 67%; Temp: 44°C; Time: 30 min; S/L Ratio: 1/27 g/mL | Ethanol | 6.24% | Highest reported yield; 45% lower energy consumption than continuous UAE [1]. |
| Ultrasound-Assisted Extraction (UAE) [2] | Not fully optimized | Ethanol | 5.4% | High yield with a green, biocompatible solvent [2]. |
| Deep Eutectic Solvents (DES) [3] | Decanoic Acid: [N4444]Cl (2:1), 70% water content | Aqueous DES | 6.20% | Green, tunable solvent; yield can be increased to 7.76-8.96% with solvent/biomass recycling [3]. |
| Ionic Liquids (ILs) [4] | [Cnmim]Cl salts; Optimized S/L, T, t | Aqueous ILs | 6.47% | High efficiency; 65% of this compound can be recovered by adding water as an anti-solvent [4]. |
| Pressurized Liquid Extraction (PLE) [2] | Not fully optimized | Ethyl Acetate | 4.8% | -- |
| Batch Solid-Liquid Extraction [2] | -- | Dichloromethane | 3.1% | Conventional method, uses toxic solvent [2]. |
Here are detailed, actionable protocols and troubleshooting tips for the most effective methods.
This method is recommended for balancing high yield, low energy cost, and the use of a green solvent [1].
For researchers specifically focusing on green chemistry, aqueous solutions of Deep Eutectic Solvents (DES) or Ionic Liquids (ILs) are excellent choices [4] [3].
This diagram visualizes the decision-making process for establishing and optimizing an extraction protocol:
Q1: What is the most impactful factor for improving this compound yield? The choice of solvent system is paramount. While ethanol in PUAE delivers excellent results, switching to optimized aqueous solutions of DES or ILs can push yields even higher, especially when combined with solvent or biomass recycling strategies [3] [1].
Q2: Why should I consider adding water to a solvent? Isn't it counterproductive? For certain solvents like DES and ILs, water is not counterproductive but a key to success. Pure DES and ILs are often too viscous, which hinders mass transfer. Adding a controlled amount of water (e.g., 70 wt%) significantly reduces viscosity, enhances penetration into the plant matrix, and dramatically improves this compound solubility and yield [4] [3].
Q3: My yield has hit a plateau. What can I do beyond optimizing the primary extraction? Implement a recycling strategy. You can achieve a significant cumulative yield increase by reusing the solvent for a second extraction cycle or by performing a second extraction on the already-used biomass with fresh solvent. This approach can elevate your total yield from around 6.2% to over 8.9% [3].
Cynaropicrin is a lipophilic (fat-soluble) compound, which typically leads to poor stability and solubility in water [1]. Advanced formulation techniques are required to overcome this.
The table below summarizes key data from a recent study on a chitosan-based nanoemulgel designed for co-delivery of this compound and another compound. This formulation demonstrated excellent stability for this compound.
| Parameter | Result for Optimized Nanoemulgel (F1-F5) |
|---|---|
| System Type | Chitosan-based Nanoemulgel |
| Particle Size | 81.63 ± 0.47 nm to 106.13 ± 0.75 nm |
| Polydispersity Index (PDI) | 0.249 ± 0.002 to 0.337 ± 0.003 (indicating a uniform size distribution) |
| Zeta Potential | –25.2 ± 0.2 mV to –40.33 ± 0.21 mV (indicating good colloidal stability) |
| This compound Encapsulation Efficiency | 80.94% to 91.80% |
| In Vitro Release Profile | Sustained release over 24 hours |
This nanoemulgel system works by integrating an oil phase (containing the lipophilic this compound) with an aqueous phase, then incorporating this mixture into a Carbopol gel base [1].
Here is a detailed methodology for preparing and characterizing a this compound-loaded nanoemulgel, based on the research.
1. Formulation of the Nanoemulgel
2. Characterization and Stability Assessment
EE% = (Total drug added - Free drug) / Total drug added × 100 [1].The following workflow diagram summarizes the key steps involved in this protocol:
Q1: Why is pure this compound unstable in simple aqueous solutions? this compound is highly lipophilic, making it prone to precipitation and degradation in water. Its chemical structure includes a reactive γ-butyrolactone ring and exo-methylene groups, which can be susceptible to hydrolysis in an aqueous environment [2].
Q2: Besides nanoemulgels, are there other methods to improve its stability in water? Yes, research indicates that using aqueous solutions of surface-active Ionic Liquids (ILs), such as 1-alkyl-3-methylimidazolium chloride, can be an effective and more environmentally friendly solvent for extracting and stabilizing this compound from plant biomass compared to traditional organic solvents [3].
Q3: What is the significance of a high negative zeta potential in this formulation? A high negative zeta potential (e.g., -25 mV to -40 mV) indicates strong electrostatic repulsion between the nanoparticles. This prevents them from aggregating, which is crucial for the long-term physical stability of the formulation [1].
The table below summarizes key quantitative data on solvents and solutions for working with cynaropicrin.
| Solvent System | Reported Solubility / Concentration | Key Characteristics & Applications |
|---|---|---|
| DMSO | ≥ 50 mg/mL (~144 mM) [1] | Standard stock solution solvent; suitable for in vitro assays [1]. |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (7.22 mM) [1] | Aqueous formulation for preclinical studies; administered sequentially [1]. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.22 mM) [1] | Aqueous formulation using cyclodextrin to enhance solubility [1]. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (7.22 mM) [1] | Lipid-based formulation option [1]. |
| Aqueous Solutions of Surface-Active Ionic Liquids (ILs) | Yield: 3.73 - 6.47 wt% from biomass [2] [3] [4] | Sustainable extraction; Cationic ILs (e.g., 1-alkyl-3-methylimidazolium chloride) show better performance [2] [3]. |
This method uses aqueous solutions of surface-active ionic liquids for a more sustainable and efficient extraction process [2] [3] [4].
This method describes how to prepare a soluble formulation suitable for administration in animal studies [1].
Q1: My this compound is precipitating in the aqueous buffer during my cell culture experiment. How can I prevent this? A1: Precipitation is common when moving from a concentrated DMSO stock to an aqueous environment.
Q2: I need to extract this compound from plant material but want to avoid volatile organic solvents like chloroform and dichloromethane. What are my options? A2: Green and effective alternatives are available.
Q3: How can I improve the overall yield of this compound from my extraction process? A3: Focus on process optimization.
The following diagram illustrates the NF-κB signaling pathway, a key mechanism for this compound's anti-inflammatory activity, which is relevant to its solubility and formulation for biological assays.
The table below outlines common issues encountered during extraction and purification, along with their likely causes and solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Extraction Yield | Suboptimal solvent, short extraction time, low power (for non-conventional methods), high temperature degradation | Use ethanol or ethanol/water (40:60) as solvent [1] [2]; Optimize UAE parameters (e.g., pulse mode, 44°C, 67% amplitude) [3]; For IL-based extraction, optimize S/L ratio and IL concentration [4] |
| Low this compound Purity in Extract | Co-extraction of other compounds (e.g., chlorophyll, phenolic compounds) | Use ethyl acetate for a purer initial extract [1] [2]; Employ anti-solvent precipitation (e.g., add water to IL aqueous extract) [4] |
| Inconsistent HPLC Quantification | Compound degradation, calibration issues, interfering peaks | Use quantitative ¹H NMR (qHNMR) with an internal standard (e.g., anthracene); This method does not require external calibration and offers high selectivity [5] [6] |
| High Energy Consumption | Use of continuous ultrasound mode | Switch to pulsed ultrasound-assisted extraction (PUAE); A 25% duty cycle can reduce energy consumption by 45% without compromising yield [3] |
Here are detailed methodologies for two highly effective extraction techniques.
This method is noted for its efficiency and lower energy consumption [3].
This method offers a green alternative to volatile organic solvents and includes a recovery step [4].
The following diagram illustrates a logical pathway for developing and troubleshooting a this compound purification protocol.
Q1: What are the recommended storage conditions for cynaropicrin?
Q2: What should I do if I suspect my this compound has degraded?
Q3: Are there any materials I should avoid when handling this compound?
The following table summarizes key experimental details from recent studies on this compound's bioactivity [4] [5] [6].
| Study Focus | Cell Lines / Model | This compound Treatment Details | Key Experimental Outcomes |
|---|
| Cartilage Metabolism & Osteoarthritis [4] [5] | Human chondrogenic cells (OUMS-27, SW1353) | - Pre-treated for 1 hour
The diagram below illustrates the signaling pathway through which this compound improves the balance of cartilage metabolism, as identified in chondrogenic cell studies [4] [5].
Preparation of Stock Solutions:
Troubleshooting Low Bioactivity:
The two primary quantitative methods for this compound are High-Performance Liquid Chromatography (HPLC) and quantitative ¹H NMR (qNMR). The choice depends on your equipment and specific analytical needs.
| Method | Key Principle | Reported Validation & Performance Data | Major Advantages | Major Disadvantages/Cautions |
|---|---|---|---|---|
| HPLC [1] [2] | Separation on a column, detection typically by UV or MS. | Specificity, Accuracy, Reproducibility confirmed; Linearity in range of ±30% [1]. | High sensitivity; high throughput; widely available equipment. | Requires this compound standard for calibration. |
| qNMR [3] [4] | Integration of a target proton signal (H-13b) relative to an internal standard (e.g., anthracene). | Selectivity, linearity, precision, accuracy, and robustness validated [3] [4]. | No external calibration needed; absolute quantification; provides structural confirmation simultaneously [3]. | Requires high-field NMR; signal purity for quantification is critical. |
This workflow is adapted from a patent outlining several high-yield techniques [2].
This method is valued for not requiring a calibrated this compound standard [3] [4].
Amount (this compound) = [I(Cyn) / I(IS)] × [N(IS) / N(Cyn)] × MW(Cyn) × Mass(IS)
Where I = Integral, N = Number of protons giving rise to the signal, MW = Molecular Weight, and Mass(IS) is the weight of the internal standard.Q1: My this compound extraction yields are low and inconsistent. What could be wrong?
Q2: I am using the qNMR method. How do I ensure accurate quantification?
Q3: Should I use HPLC or qNMR for my project? This decision tree can help you select the most appropriate method.
Q4: My HPLC analysis shows interfering peaks co-eluting with this compound. How can I improve the separation?
The table below summarizes the performance of different extraction techniques for cynaropicrin, based on current research.
| Extraction Method | Key Operational Parameters | Reported this compound Yield/Concentration | Key Advantages |
|---|---|---|---|
| Pulsed Ultrasound-Assisted Extraction (PUAE) [1] | Solvent: Aqueous Acetone; Amplitude: 59%; Pulse mode: 5s on/5s off [1] | Optimized for Total Phenolic Content (TPC) from carob pulp; specific this compound yield not quantified in this study [1]. | Shorter processing time, higher antioxidant yield, suitable for heat-sensitive compounds [1]. |
| Continuous Ultrasound-Assisted Extraction (CUAE) [1] | Solvent: Aqueous Acetone; Mode: Continuous (0s:0s) [1] | Optimized for Total Phenolic Content (TPC) from carob pulp; specific this compound yield not quantified in this study [1]. | |
| Ultrasound-Assisted Extraction (UAE) [2] [3] | Solvent: Ethanol; Temp: 40-60°C; Time: 15-90 min [2] | 18.51 - 57.00 mg/g of lyophilized weight [2] | Higher yields, lower extraction periods, feasible for scale-up [3]. |
| Ionic Liquid (IL) Extraction [4] | Solvent: Aqueous [Cnmim]Cl; Anti-solvent: Water [4] | 3.73 - 6.47 wt% (with solvent recycling) [4] | More sustainable process, high efficiency, solvent recycling possible [4]. |
| Microwave-Assisted Extraction (MAE) [2] | Solvent: Ethanol/Water; Temp: 40°C; Time: 15 min; Power: 1000W [2] | 18.51 mg/g of lyophilized weight [2] | Rapid extraction, low solvent consumption [3]. |
| Pressurized Liquid Extraction (PLE) [3] | Solvent: Ethanol; Temp: 30-90°C; Cycles: 1-5 [2] [3] | Information missing in search results | Reduced solvent use, high yield, good reproducibility [3]. |
| Solid-Liquid Batch Extraction [2] [3] | Solvent: Ethanol; Temp: 40°C; Time: 60 min; Agitation: 700 rpm [2] | 57.00 mg/g of lyophilized weight (27% in extract) [2] | Simple setup, but longer times and higher solvent use [3]. |
The following workflow can guide your choice of extraction technique.
This protocol is adapted from a study optimizing polyphenol extraction, a relevant approach for this compound [1].
This method uses aqueous solutions of surface-active Ionic Liquids (ILs) like 1-alkyl-3-methylimidazolium chloride for a sustainable process [4].
Q: My this compound yield is low regardless of the method used. What could be the issue?
Q: I am using UAE, but my results are inconsistent. How can I improve reproducibility?
Q: How can I recover this compound from the extract without using volatile organic solvents?
Q: I need to scale up the process. Which method is most suitable?
The following table summarizes the key experimental findings on using pulsed ultrasound mode for cynaropicrin extraction:
| Optimization Parameter | Finding | Significance/Impact |
|---|---|---|
| Optimal Duty Cycle | 25% [1] | Achieved the highest kinetic rate and required fewer pulse repetitions to reach steady-state conditions [1]. |
| Pulsed vs. Continuous Mode | Pulsed mode reduced energy consumption per gram of this compound extracted by 45% compared to continuous mode [1]. | Makes the UAE process significantly more energy-efficient and cost-effective [1]. |
| Key Benefit of Duty Cycle | Allows precise control over the on/off timing of ultrasound waves, managing energy input and mitigating thermal degradation [1]. | Helps protect heat-sensitive compounds like this compound by preventing excessive temperature rise during extraction. |
The overall UAE methodology was further refined using Response Surface Methodology (RSM). The diagram below illustrates this optimization workflow and the key factors involved.
Q1: Why should I use a pulsed duty cycle instead of continuous ultrasound? Using a pulsed duty cycle is primarily for improved energy efficiency. Research has demonstrated a 45% reduction in energy consumption per gram of this compound extracted when switching from continuous to pulsed mode [1]. Furthermore, pulsed operation helps control heat buildup within the extraction mixture, which is crucial for preventing the degradation of thermally sensitive bioactive compounds like this compound.
Q2: How was the 25% duty cycle determined to be optimal? The 25% duty cycle was identified as optimal because it provided the highest kinetic rate for the extraction process among the duty cycles tested. This means it achieved the target yield faster. Additionally, this setting required a lower number of pulse repetitions to reach steady-state conditions, indicating a more efficient and effective extraction process [1].
Q3: What are the key factors to optimize alongside duty cycle in a UAE process? Duty cycle is just one part of a multi-parameter optimization. The most critical factors to optimize simultaneously are [1]:
For this compound, the RSM model predicted optimal conditions at a 1/27 solid/liquid ratio, 67% amplitude, and 44°C [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Extraction Yield | Overly conservative duty cycle | Systematically test duty cycles between 20-30% to find the optimum for your specific equipment [1]. |
| Signs of Compound Degradation | Excessive localized heating from ultrasound | Reduce the duty cycle (e.g., from 40% to 25%) and lower the extraction temperature to mitigate thermal stress [1]. |
| Inconsistent Results Between Runs | Poor control over non-optimized parameters | Use a statistical design like RSM to understand interactions between factors (duty cycle, amplitude, temperature) rather than optimizing one factor at a time [1]. |
The table below summarizes key parameters from different optimized extraction methods to help you select and benchmark your approach.
| Extraction Method | Optimal Solid-Liquid Ratio | Optimal Solvent | Key Operational Parameters | Reported Cynaropicrin Yield | Key Advantages |
|---|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) [1] | 1:27 (w/v) | Ethanol | Amplitude: 67%, Temperature: 44°C, Time: 20-90 min [1] [2] | 23.99 mg/g dry weight [1] | High yield; lower temperature; 45% energy saving in pulsed mode [1] |
| Ionic Liquid (IL) Extraction [3] [4] | Not Specified | Aqueous [Cnmim]Cl (Cationic surface-active IL) | Temperature: Room temp, Recycling of biomass & solvent possible [3] | 6.47 wt% (with solvent recycling) [3] [4] | High selectivity; "green" solvent; 65% recovery via anti-solvent precipitation [3] |
| Soxhlet Extraction [5] | 1:67 (3g / 200mL) [5] | Ethanol | Temperature: Solvent BP, Time: Several hours [5] | Major compound (specific yield not given) [5] | High efficiency; well-established method [5] |
| Batch Solid-Liquid Extraction [2] | 1:10 to 1:50 (w/v) | Ethanol, Ethyl Acetate, or Ethanol/Water (40:60) | Temperature: 30-50°C, Stirring: 400-700 rpm, Time: 30-90 min [2] | Up to 27% in extract [2] | Simplicity; no specialized equipment needed [2] |
Here are step-by-step protocols for two of the most effective methods.
This method is recommended for balancing high yield with reduced energy consumption [1] [6].
Workflow Overview:
Procedure:
This method offers a greener alternative with high selectivity and integrated recovery [3] [4].
Workflow Overview:
Procedure:
Q1: What is the most important factor to optimize for maximizing this compound yield? While all parameters are interconnected, the solid-liquid ratio is a critical primary factor. An insufficient solvent volume will not extract all the target compound, while too much solvent is wasteful. The 1:27 ratio identified in UAE optimization is a key benchmark [1]. The choice of solvent runs a close second, with ethanol and ionic liquids showing superior performance over traditional solvents like dichloromethane [6].
Q2: Why should I consider pulsed mode in Ultrasound-Assisted Extraction? Using pulsed ultrasound instead of continuous sonication can reduce energy consumption by up to 45% per gram of this compound extracted without sacrificing yield. A duty cycle of 25% (where the ultrasound is on 25% of the time) has been shown to provide a high kinetic rate, meaning you reach the maximum yield faster and more efficiently [1].
Q3: My this compound extract is very bitter. Is this normal and can it be reduced? Yes, this is expected. This compound is a major contributor to the characteristic bitter taste of cardoon, with an exceptionally low bitter taste recognition threshold [7]. If palatability is a concern for your final product (e.g., a nutraceutical), you might consider sourcing from specific artichoke landraces that are naturally lower in this compound [7].
Q4: Are there greener alternatives to conventional organic solvents for extraction? Yes. Research has validated two main classes of greener solvents:
The table below summarizes key cytotoxicity data (IC50 values) of this compound from recent studies to help you benchmark your results.
| Cell Line / Type | Cancer Type | Reported IC50 Value | Exposure Time | Assay Type | Citation |
|---|---|---|---|---|---|
| AMO1 | Multiple Myeloma | 1.8 ± 0.3 µM | 72 h | Resazurin reduction | [1] |
| Hep3B | Hepatocellular Carcinoma | ~3-5 µM (est. from graphs) | 24 h | CCK-8 | [2] [3] |
| U-87 MG | Glioblastoma | ~8-10 µM (est. from graphs) | 24-72 h | MTT | [4] |
| CEM/ADR5000 (Multidrug-resistant) | Leukemia | 2.63 µM | 72 h | Resazurin reduction | [1] |
| SK-MEL-2 | Melanoma | 5.8 µM | 72 h | SRB | [5] |
| Primary Human PBMCs (from healthy donors) | Non-cancerous control | >10 µM (est. from graphs) | 72 h | Resazurin reduction | [1] |
| THLE-2 (immortalized hepatocytes) | Non-cancerous control | Significantly less cytotoxic vs. HCC lines | 24 h | MTT | [2] |
Here are detailed methodologies for key assays used in this compound research.
This is a fundamental assay for determining IC50 values.
The diagram below illustrates the core signaling pathways involved in this compound's cytotoxicity and how key experiments connect to them.
Q1: My viability assay shows unexpected low cytotoxicity in a cell line reported to be sensitive. What could be wrong?
Q2: I am getting inconsistent results in my ROS detection assays. How can I improve reliability?
Q3: The cell death mechanism seems mixed (apoptosis, paraptosis, etc.). How can I pinpoint the primary mechanism?
| Compound | Cancer Cell Line / Type | IC₅₀ Value | Key Mechanism(s) of Action | Key Experimental Methods |
|---|---|---|---|---|
| Cynaropicrin | Hepatocellular carcinoma (Hep3B, HepG2) [1] | Varies by cell line & time | Induces mitophagy via p38 MAPK-ROS pathway; Mitochondrial membrane potential loss [1] | MTT assay, Flow Cytometry (JC-1, MitoSOX), Western Blot (LC3, PINK1, Parkin) [1] |
| Glioblastoma (U-87 MG) [2] | ~8-10 µM (at 48-72 h) [2] | ROS generation; Induces apoptosis and autophagy; Mitochondrial membrane potential loss; Synergistic with Temozolomide [2] | MTT assay, Colony formation, ROS detection (DCFH-DA), Flow Cytometry (JC-1, Annexin V) [2] | |
| Colorectal carcinoma (HCT116, RKO, DLD-1) [3] | Varies by cell line | Promotes apoptosis; Inhibits LIFR/STAT signaling axis; Reduces STAT3/STAT4 dimer nuclear translocation [3] | MTT assay, Colony formation, Flow Cytometry (Annexin V), Western Blot, Immunoprecipitation [3] | |
| Isoliquiritigenin | Neuroblastoma (SK-N-BE(2)) [4] | ~25 µM [4] | Increases cellular ROS; Cytotoxicity blocked by anti-oxidant N-acetylcysteine (NAC) [4] | MTT assay, LDH assay, Oxidative stress detection (CellROX dye) [4] |
| Pheochromocytoma (PC-12) [5] | 17.8 ± 1.8 µM [5] | ROS-mediated apoptosis via mitochondria-cytochrome-c-caspase pathway; Induces autophagy [5] | MTT assay, Flow cytometry, Comet assay, Western Blot (Caspases, Bcl-2, LC3) [5] | |
| β-Amyrin | Colorectal adenocarcinoma (Caco-2) [6] | 81 µg/mL [6] | Induces apoptosis [6] | MTT assay, Acridine orange/Ethidium bromide staining [6] |
| Hepatocellular carcinoma (HepG2) [6] | 206 µg/mL [6] | Induces apoptosis [6] | MTT assay, Acridine orange/Ethidium bromide staining [6] |
The data in the table above was generated using standardized laboratory protocols. Here is a deeper look into the key methods cited:
The cytotoxic effects of these compounds are mediated through complex but distinct intracellular signaling pathways.
This compound has been shown to trigger a specific type of cell death in hepatocellular carcinoma cells by inducing mitophagy (the selective autophagy of mitochondria) through a well-defined signaling cascade [1].
This compound, Isoliquiritigenin, and β-Amyrin can be compared based on their primary mechanisms, although they share some common features like ROS induction.
For your work as a researcher, the p38 MAPK-ROS-mitophagy axis identified in hepatocellular carcinoma models and its synergy with standard chemotherapy in glioblastoma models represent particularly compelling avenues for further investigation [1] [2].
| Cancer Model | Observed Effects on STAT3 & Related Pathways | Experimental Evidence | Citation |
|---|
| Colorectal Cancer (CRC) | - Inhibits LIFR/STATs signaling axis.
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Cell Viability and Cytotoxicity Assays:
Analysis of Protein Expression and Phosphorylation:
Investigation of Protein-Protein Interactions:
Detection of STAT3/STAT4 Subcellular Localization:
The following diagram synthesizes findings from the search results to illustrate the proposed mechanisms by which this compound and standard inhibitors affect the JAK-STAT signaling pathway.
Current literature lacks direct head-to-head comparisons of this compound and established STAT3 inhibitors concerning potency, specificity, and pharmacokinetic properties. Future research should focus on:
| Cancer Type | Cell Line / Model | Key Findings (this compound) | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Colorectal Cancer (CRC) | HCT116, RKO, DLD-1 cells; mouse xenograft | Inhibited cell survival, promoted apoptosis, suppressed tumor growth in vivo [1] [2]. | Inhibition of LIFR/STATs signaling axis; reduced STAT3/STAT4 heterodimer formation and nuclear translocation [1] [2]. | |
| Colorectal Cancer (CRC) | HCT116, HCT116-OxR (Oxaliplatin-resistant) | Inhibited growth of resistant cells; induced apoptosis and G2/M cell cycle arrest [3]. | Increased ROS; activation of JNK/p38 MAPK pathways [3]. | |
| Multiple Myeloma (MM) & Leukemia | AMO1 (MM), CCRF-CEM (T-ALL) cells; zebrafish xenograft | Potent cytotoxicity (IC50 = 1.8 µM for AMO1); reduced tumor growth in vivo [4]. | c-Myc/STAT3 downregulation; tubulin disruption; induction of parthanatos (PARP1-mediated cell death) [4]. | |
| Glioblastoma | U-87 MG, patient-derived NULU/ZAR cells | Significant cytotoxicity; abolished colony formation; synergy with Temozolomide [5]. | ROS induction; loss of mitochondrial membrane potential; triggered apoptosis and autophagy [5]. | |
| Esophageal Carcinoma | KYSE30 cells | Selective cytotoxicity; induced apoptosis [6]. | Synergized with paclitaxel and 5-Fluorouracil (5-Fu), allowing significant dose reductions [6]. |
The data in the table above were generated using standard preclinical in vitro and in vivo protocols. Here is a detailed look at the core methodologies employed in these studies.
Cell Viability and Cytotoxicity Assays (IC50 Determination)
Apoptosis Analysis
Investigation of Mechanism: Reactive Oxygen Species (ROS)
In Vivo Efficacy Studies
Research reveals that this compound fights cancer through multiple pathways, two of which are centrally important.
In colorectal cancer, this compound targets the LIFR/STATs pathway, which is crucial for cancer cell growth and survival [1] [2]. The following diagram illustrates this mechanism.
A prominent mechanism across cancer types is the induction of oxidative stress. This compound causes a buildup of Reactive Oxygen Species (ROS) within cancer cells [5] [3]. At high levels, ROS trigger multiple downstream death signals.
This compound shows promise not as a direct replacement for, but as a partner to, existing chemotherapies.
Current evidence strongly supports this compound as a promising multi-targeted anti-cancer agent. Its ability to synergize with chemotherapy and act on resistant cells makes it an excellent candidate for combination therapy regimens, potentially improving outcomes and reducing the required doses of toxic drugs [6] [3].
Key priorities for future research include:
| Genotype / Tissue | This compound Content | Experimental Context & Notes | Citation |
|---|---|---|---|
| Carciofo di Malegno (Leaves) | 0.52 ± 0.03 mg/g | Residual leaves post-harvest; lower than commercial references. | [1] |
| 'Apollo', 'Tema 2000', 'Violet de Provence' (Leaves) | Significant variation | GA3 treatment increased content in leaves; effect varied by genotype. | [2] |
| F1 Hybrid 'Concerto' (Mature Leaves) | Highest measured content | Tissue-specific analysis; older leaves accumulated more than young leaves or roots. | [3] |
| Flower Head Order (Tertiary vs. Main) | Varies | 'Green Queen' tertiary heads had highest phenolic content; polyphenol profile varies by order. | [4] |
To ensure experimental reproducibility, below are the key methodologies from the cited studies.
This protocol is adapted from studies profiling artichoke leaves and heads [1] [4].
This method details how to identify the specific site of this compound accumulation within the plant [3].
The biosynthesis and accumulation of this compound are highly specialized processes confined to specific plant tissues. The following diagram illustrates the pathway and key localization.
The biosynthesis begins with Farnesyl Diphosphate [3]. The key enzyme germacrene A synthase catalyzes the formation of (+)-Germacrene A [3]. Two cytochrome P450 enzymes, germacrene A oxidase and costunolide synthase, subsequently convert Germacrene A into Costunolide [3]. Costunolide then undergoes several yet-to-be-fully-elucidated reactions to form This compound [5]. Finally, the produced this compound is transported to and stored in specialized structures on the leaf surface called Glandular Trichomes, where it accumulates [3].
| Extraction Method | Optimal Conditions | Maximum Reported Yield | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) [1] [2] | Solvent: Ethanol; S/L Ratio: 1/27; Amplitude: 67%; Temp: 44°C; Pulsed Mode (25% duty cycle) | 23.99 mg/g DW (Yield); 192.23 mg/g (Concentration in extract) | High yield & concentration; Lower energy consumption with pulsed mode; Faster extraction | Requires specialized UAE equipment |
| Deep Eutectic Solvents (DES) [3] [4] | Solvent: Decanoic Acid:[N4444]Cl (2:1) + 30% water; S/L Ratio: 1:10; Temp: 25°C | 6.20 - 8.96 wt% (with solvent/biomass recycling) | "Green" & sustainable solvent; Effective with aqueous solutions; Good recovery via anti-solvent | Lower yield compared to optimized UAE; Potential challenges in solvent recycling |
| Ionic Liquids (ILs) [5] [6] | Solvent: Aqueous solutions of cationic surface-active ILs | 3.73 - 6.47 wt% (with solvent recycling) | High efficiency with aqueous solutions; Good recovery via anti-solvent; Tunable properties | Higher cost of ionic liquids; Complex recycling processes |
| Nitrogen Fertilization (Agronomic Control) [7] | Agricultural practice: Lower nitrogen fertilization (N0) | Increased content (specific yield not provided) | Influences content in raw biomass; Integrated agricultural approach | Does not directly optimize the extraction process itself |
For researchers looking to implement these methods, here are the detailed protocols from the studies.
When planning your extraction process, consider these additional factors that influence yield and efficiency.
To help summarize the decision-making process, here is a workflow for selecting an extraction method:
The table below summarizes the key experimental findings on how this compound targets the LIFR/STATs axis.
| Mechanism of Action | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Inhibits STAT3/STAT4 Activation & Heterodimerization | Human CRC cell lines (RKO, HCT116, DLD-1) | Reduced phosphorylation of STAT3 and STAT4; disrupted formation of STAT3/STAT4 heterodimer via immunoprecipitation. | [1] |
| Blocks Nuclear Translocation | Human CRC cell lines (RKO, HCT116, DLD-1) | Cell immunofluorescence showed this compound blocked STAT3 and STAT4 entry into the nucleus. | [1] |
| Promotes Apoptosis & Inhibits Proliferation | Human CRC cell lines; xenotransplantation model in nude mice | Induced apoptosis in a dose-dependent manner; suppressed tumor growth in vivo; reduced colony formation. | [1] |
| Downregulates c-Myc & Disrupts Tubulin | Multiple Myeloma (MM) cell lines (AMO1); zebrafish xenograft model | Dose-dependently reduced c-Myc expression and transcriptional activity; disrupted microtubule network. | [2] |
| Induces Parthanatos (Cell Death) | Multiple Myeloma (MM) cell lines (AMO1) | Promoted PARP1 hyperactivation, leading to AIF translocation from mitochondria to nucleus, causing a novel form of cell death. | [2] |
To ensure reproducibility for researchers, here are the methodologies from the key experiments cited above.
This compound's approach is distinct from other inhibitors targeting the same pathway. The table below compares its mechanism with other compounds.
| Compound | Primary Molecular Target | Key Mechanism in LIFR/STATs Context | Citation |
|---|---|---|---|
| This compound | Multiple (STAT3/STAT4 heterodimer, Tubulin) | Disrupts STAT3/STAT4 dimerization; blocks nuclear translocation; induces parthanatos. | [1] [2] |
| EC359 | LIFR | Directly binds and inhibits LIFR, blocking downstream JAK/STAT3, MAPK/ERK, and AKT signaling; induces ferroptosis. | [3] [4] |
| Nifuroxazide | STAT3 | Identified as a STAT3 inhibitor; its effect can be mediated via bioactivation by ALDH1 in some cancer stem cells. | [5] |
| Chalcone-9 | JAK1/JAK2 | A novel chalcone derivative that inhibits the activation of JAK1 and JAK2, upstream kinases of STATs. | [6] |
The following diagram illustrates the key signaling pathway and molecular mechanisms by which this compound exerts its inhibitory effects, based on the experimental findings.
The following table summarizes the core findings from key studies on cynaropicrin's effects across different cell types. The data consistently shows that this compound can effectively kill cancer cells through mechanisms involving reactive oxygen species (ROS), while some normal cell types remain viable at comparable concentrations.
| Cell Type | Cancer/Normal | Key Findings | Reported IC50/Effective Concentrations | Primary Mechanism(s) of Action |
|---|---|---|---|---|
| Colorectal Cancer (HCT116) [1] | Cancer | ↓ Cell viability, induced apoptosis, cell cycle arrest (G2/M) | Growth inhibition at 0.1-0.4 µg/mL (≈0.3-1.15 µM) for 48h [1] | ↑ROS, activation of JNK/p38 MAPK, caspase activation [1] |
| Glioblastoma (U-87 MG) [2] | Cancer | ↓ Cell growth, abolished colony formation, induced apoptosis & autophagy | IC50 ~4-10 µM (24-72h); Cytotoxicity at 25 µM [2] | ↑ROS, mitochondrial membrane potential loss, Cyt c release, ERK dephosphorylation [2] |
| Hepatocellular Carcinoma (Hep3B) [3] [4] | Cancer | Induced paraptosis-like death (Hep3B) and mitophagy (Hep3B, HepG2) | Cytotoxicity and death mechanisms observed at 5-20 µM [3] [4] | ↑ROS, ER stress, mitochondrial dysfunction, Alix downregulation, p38 MAPK activation [3] [4] |
| Multiple Myeloma (AMO1) [5] | Cancer | ↓ Cell viability, cell cycle arrest (G2/M), induced parthanatos | IC50 = 1.8 ± 0.3 µM (72h) [5] | Tubulin disruption, c-Myc/STAT3 downregulation, PARP1 hyperactivation, AIF translocation [5] |
| T-cell Leukemia (CCRF-CEM) [5] | Cancer | Potent cytotoxicity | IC50 = 2.2 ± 0.4 µM (72h) [5] | Not specified in provided context [5] |
| Human Epidermal Keratinocytes (HEKa) [1] | Normal | Significantly less toxic compared to cancer cells | >70% viability at 0.4 µg/mL (≈1.15 µM) for 48h [1] | N/A |
| Normal Liver Cells (THLE-2) [4] | Normal | No significant cytotoxicity | >90% viability at 20 µM for 24h [4] | N/A |
| Human Peripheral Blood Mononuclear Cells (PBMCs) [5] | Normal | Less toxic compared to hematological cancer cells | IC50 = 6.4 ± 1.2 µM (72h) [5] | N/A |
The selectivity of this compound is demonstrated through direct comparisons in controlled experiments:
To evaluate the cytotoxicity and mechanisms of this compound, researchers employ a standard set of laboratory techniques. The workflow below outlines the key steps involved in these experiments.
The key experimental methods include:
Cell Viability and Proliferation Assays [1] [2] [5]: These are fundamental for determining the potency of this compound.
Cell Death and Mechanism Analysis [1] [2] [3]: A suite of techniques is used to decipher how this compound kills cells.
This compound induces cancer cell death through multiple interconnected mechanisms, with oxidative stress playing a central role. The pathway below illustrates the key molecular events triggered by this compound.
The molecular events can be broken down as follows:
| Feature | This compound | Standard of Care (DAA Regimens) |
|---|---|---|
| Mechanism of Action | Inhibits viral entry into host cells; targets cell-free and cell-cell transmission [1] [2] [3]. | Inhibits viral replication by targeting non-structural (NS) proteins like NS3/4A, NS5A, or NS5B [2] [4]. |
| Genotypic Coverage | Pan-genotypic (active against genotypes 1a, 1b, 2b, 3a, 4a, 5a, 6a, and 7a) [1] [2]. | Pan-genotypic (e.g., Sofosbuvir/Velpatasvir) [5]. |
| Key Experimental Data (In Vitro) | EC₅₀ in the low micromolar range [1] [2]. | N/A (Clinical outcomes are primary measure) |
| Key Clinical Data | No human trial data reported (preclinical stage) [1]. | SVR rates >90% [5] [4]. |
| Development Stage | Preclinical research (in vitro and isolation studies) [1] [2]. | Approved and widely used in clinical practice [5] [4]. |
| Reported Barriers/Adverse Events | No clinical data on human toxicity [1]. | Generally well-tolerated; potential for drug interactions, rare relapses, and high cost [2] [4]. |
For research and development purposes, the methodologies used to evaluate this compound are crucial.
The following diagram illustrates the core experimental process used to evaluate this compound's anti-HCV activity in the cited studies [2]:
Virus and Cell Culture
Antiviral Activity Assay
Mechanism of Action Studies
This compound and DAAs work at entirely different stages of the HCV lifecycle, as illustrated below.
The data below is derived from cellular assays using HEK293T cells engineered to express the human bitter taste receptor TAS2R46. The effective concentration (EC₅₀) represents the potency required to activate half of the maximum receptor response; a lower EC₅₀ indicates higher potency [1].
| Compound | EC₅₀ (μM) | Receptor Tested | Relative Potency (vs. Lactucopicrin) |
|---|---|---|---|
| 11β,13-Dihydrolactucopicrin | 2.0 ± 0.6 | TAS2R46 | ~8x more potent |
| Cynaropicrin | Data not explicitly provided* | TAS2R46 | - |
| Lactucopicrin | 16.6 | TAS2R46 | (Reference compound) |
| Lactucin | 94.6 | TAS2R46 | ~6x less potent |
| 11β,13-Dihydrolactucin | 173.6 | TAS2R46 | ~10x less potent |
*Note: While a specific EC₅₀ for this compound is not listed, the study confirms it is a known agonist of TAS2R46, and its structural similarity suggests significant bitterness [1].
The quantitative data in the table above was generated using a standardized cellular calcium imaging protocol, a common method for studying G protein-coupled receptor (GPCR) activity like TAS2R46 [1].
The bitterness of sesquiterpene lactones like this compound is initiated when they bind to and activate TAS2R receptors on the tongue. The subsequent intracellular signaling cascade can be summarized as follows, illustrating the pathway investigated in the cited experiments [2]:
The following table synthesizes key quantitative findings from studies across different cancer models.
| Cancer Type / Model | Key Findings (In Vitro) | Key Findings (In Vivo) | Proposed Primary Mechanism(s) of Action |
|---|
| Colorectal Cancer (CRC) [1] [2] | - Inhibited cell survival (RKO, HCT116, DLD-1 lines).
To help you evaluate and potentially replicate these findings, here is a detailed look at the key methodologies used in the cited research.
The diagrams below illustrate the key molecular mechanisms by which this compound exerts its antitumor effects, as revealed by the studies.
Acute Toxic